molecular formula C8H4Cl2N2 B1367037 2,7-Dichloroquinazoline CAS No. 67092-19-7

2,7-Dichloroquinazoline

Cat. No.: B1367037
CAS No.: 67092-19-7
M. Wt: 199.03 g/mol
InChI Key: CBPZMPNJBUJQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dichloroquinazoline is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPZMPNJBUJQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313937
Record name 2,7-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67092-19-7
Record name 2,7-Dichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67092-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Dichloroquinazoline: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2,7-Dichloroquinazoline is a halogenated heterocyclic compound featuring a fused pyrimidine and benzene ring system. Its strategic importance in medicinal chemistry and drug development stems from its role as a versatile synthetic intermediate. The differential reactivity of its two chlorine atoms—one on the electron-deficient pyrimidine ring and the other on the benzene ring—allows for programmed, regioselective functionalization. This guide provides a detailed exploration of its chemical structure, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Architecture and Physicochemical Properties

This compound (CAS No. 67092-19-7) is a planar aromatic system. The pyrimidine portion of the fused ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature is central to the molecule's reactivity profile. The chlorine atom at the C2 position is directly attached to this electron-poor ring, making it susceptible to nucleophilic attack, while the chlorine at the C7 position on the benzenoid ring is significantly less reactive under similar conditions.

Caption: Chemical structure and key reactive positions of this compound.

Table 1: Core Properties and Identifiers for this compound

PropertyValueSource
CAS Number 67092-19-7[1][2]
Molecular Formula C₈H₄Cl₂N₂[1][2]
Molecular Weight 199.04 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1Cl)N=C(C=N2)ClN/A
Storage Sealed in a dry environment at room temperature.[1]

Synthesis and Spectroscopic Characterization

The synthesis of dichlorinated quinazolines typically involves the chlorination of a corresponding quinazolinone or quinazolinedione precursor. A common and robust method utilizes phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base or N,N-dimethylformamide (DMF).

A plausible and widely adopted synthetic strategy for analogous compounds, such as 4,7-dichloroquinazoline, involves heating the precursor 7-chloro-3H-quinazolin-4-one with phosphorus oxychloride.[3] This transformation effectively converts the keto group into a chloride, yielding the dichloro-derivative in high yield.[3] A similar principle applies to the synthesis of 2,4-dichloroquinazoline from 2,4(1H,3H)-quinazolinedione, which can be prepared from ortho-aminobenzoic acid.[4][5]

SynthesisWorkflow start 7-Chloro-2(1H)-quinazolinone (Precursor) reagent Phosphorus Oxychloride (POCl₃) (Chlorinating Agent) start->reagent Reaction conditions Heat (e.g., 100°C) Optional: DMF (catalyst) reagent->conditions Under product This compound (Final Product) conditions->product Yields

Caption: General synthetic workflow for the chlorination of a quinazolinone precursor.

Experimental Protocol: Synthesis of Dichloroquinazolines (General Procedure)

This protocol is generalized from the synthesis of related dichloroquinazolines and serves as an illustrative example.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the quinazolinone precursor (1.0 eq).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (typically around 100-110°C) for a period of 2 to 5 hours.[3][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Isolation: The resulting precipitate is collected by vacuum filtration. The crude product is then washed thoroughly with cold water and dried.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics for this compound

TechniqueExpected Features
¹H NMR Signals in the aromatic region (approx. 7.5-9.0 ppm). The proton at C4 would likely be a singlet. Protons on the benzene ring (C5, C6, C8) would show doublet and doublet of doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
¹³C NMR Aromatic carbons would appear in the 120-160 ppm range. The carbons bearing chlorine atoms (C2 and C7) would be significantly deshielded.
Mass Spec. (MS) The mass spectrum would show a characteristic isotopic pattern for two chlorine atoms. The molecular ion peak (M⁺) would appear at m/z 198, with accompanying (M+2) and (M+4) peaks at m/z 200 and 202, respectively, in an approximate 9:6:1 ratio.

Chemical Reactivity: The Principle of Regioselectivity

The primary value of this compound in synthetic chemistry lies in its capacity for regioselective nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is markedly more reactive than the one at C7.

Causality of Reactivity:

  • Electronic Activation: The C2 position is part of the electron-deficient pyrimidine ring. The two nitrogen atoms (N1 and N3) exert a strong electron-withdrawing inductive and mesomeric effect, which polarizes the C2-Cl bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.

  • Lack of Activation at C7: The C7 position is on the benzenoid ring and is not directly activated by the ring nitrogens. Therefore, nucleophilic substitution at this position requires much harsher reaction conditions and is generally not observed when a more reactive site like C2 is available.

This differential reactivity allows chemists to selectively replace the C2 chlorine with a variety of nucleophiles (amines, alcohols, thiols) while leaving the C7 chlorine intact for potential subsequent transformations. This is a cornerstone of building molecular diversity from a common scaffold.[8][9]

Caption: The favored SNAr pathway involves nucleophilic attack at the activated C2 position.

Applications in Drug Discovery

The quinazoline core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets.[9][10] Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[10][11]

This compound serves as a key starting material for the synthesis of libraries of novel quinazoline derivatives. By varying the nucleophile that displaces the C2 chlorine, researchers can rapidly generate diverse molecules for biological screening. This scaffold is particularly relevant for the development of:

  • Kinase Inhibitors: Many successful anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[12] The this compound core provides an alternative substitution pattern for developing new generations of kinase inhibitors that may overcome resistance to existing therapies.

  • Anticancer Agents: Beyond kinase inhibition, quinazoline derivatives have been shown to induce apoptosis and inhibit cell migration in various cancer cell lines.[11][13] The ability to introduce different functional groups at the C2 position allows for the fine-tuning of a compound's activity and selectivity against specific cancer types.

  • Other Therapeutic Areas: The versatility of the quinazoline scaffold extends to anti-inflammatory, antimicrobial, and antiviral applications, making this compound a valuable building block for a wide array of drug discovery programs.[6][11]

Safety and Handling

As with many chlorinated heterocyclic compounds, this compound should be handled with appropriate care in a laboratory setting. Based on data for structurally similar compounds like 2,4- and 4,7-dichloroquinazoline, the following hazards may be anticipated:

  • Harmful if swallowed.[14][15]

  • Causes skin irritation.[14][15]

  • Causes serious eye irritation.[14][15]

  • May cause respiratory irritation.[14][15]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its value is anchored in the predictable and highly selective reactivity of its C2 chlorine atom, a feature that grants chemists precise control over molecular design. By enabling the straightforward synthesis of diverse libraries of 2-substituted quinazolines, this scaffold provides a robust platform for discovering next-generation therapeutics to address critical needs in oncology and beyond. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for any scientist or researcher working at the forefront of medicinal chemistry.

References

An In-depth Technical Guide to 2,7-dichloroquinazoline: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,7-dichloroquinazoline, identified by the CAS number 67092-19-7 , is a pivotal heterocyclic intermediate in the landscape of modern drug discovery and development.[1] Its rigid, nitrogen-containing bicyclic core, adorned with two reactive chlorine atoms at strategic positions, renders it an exceptionally versatile scaffold for the synthesis of a diverse array of bioactive molecules. Quinazoline derivatives have been recognized as "privileged structures" in medicinal chemistry, owing to their ability to interact with a wide range of biological targets.[2] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its reactivity and applications, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValueReference(s)
CAS Number 67092-19-7[1]
Molecular Formula C₈H₄Cl₂N₂[1]
Molecular Weight 199.04 g/mol [1]
Melting Point 165 °C[1]
Appearance White to off-white solid
XLogP3 2.936[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with a commercially available starting material, 2-amino-4-chlorobenzoic acid. This pathway involves an initial cyclization to form the quinazoline dione core, followed by a robust chlorination step.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-4-chlorobenzoic Acid B 7-Chloroquinazoline-2,4(1H,3H)-dione A->B Urea or KOCN, Heat (190-200 °C) C This compound B->C POCl₃ or SOCl₂, Heat

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclocondensation of 2-amino-4-chlorobenzoic acid with a one-carbon synthon, typically urea or potassium cyanate, to construct the quinazoline-2,4-dione ring system. The use of urea at high temperatures is a common and effective method for this transformation.

Experimental Protocol:

  • In a round-bottom flask, thoroughly mix 2-amino-4-chlorobenzoic acid (1.0 eq) and urea (3.0-5.0 eq).

  • Heat the solid mixture in an oil bath to 190-200 °C. The mixture will melt and then solidify as the reaction progresses, with the evolution of ammonia gas.

  • Maintain the temperature for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Add a 2 M sodium hydroxide solution to the solid mass and heat to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The precipitate of 7-chloroquinazoline-2,4(1H,3H)-dione is collected by filtration, washed with water, and dried.

Rationale: This cyclization is a well-established method for forming the quinazoline dione core. Urea serves as the source for the two additional nitrogen atoms and the carbonyl carbons. The high temperature is necessary to drive the reaction and the subsequent elimination of ammonia.

Step 2: Synthesis of this compound

The intermediate dione is then subjected to chlorination to replace the hydroxyl groups (in the tautomeric form) with chlorine atoms. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this conversion.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 10-20 eq).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like ligroine can be performed for further purification.[1]

Rationale: POCl₃ is a powerful chlorinating and dehydrating agent. It converts the amide and enol functionalities of the quinazoline dione into the corresponding chloro substituents. The use of an excess of POCl₃ ensures the reaction goes to completion. The DMF catalyst activates the POCl₃, accelerating the chlorination process.

Spectroscopic Characterization

Technique Predicted Characteristics
¹H NMR The spectrum is expected to show three distinct signals in the aromatic region (δ 7.5-8.5 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
¹³C NMR The spectrum should display eight signals corresponding to the eight carbon atoms of the quinazoline core. The carbons directly attached to the chlorine atoms (C2 and C7) will be significantly deshielded and appear at a lower field.
Mass Spec. The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 198, with a characteristic isotopic pattern (M+2 peak at ~66% intensity of M⁺ and an M+4 peak) due to the presence of two chlorine atoms.
FTIR (cm⁻¹) Key signals are expected for C=N stretching (around 1620-1580 cm⁻¹), C=C aromatic stretching (around 1570-1450 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹).

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate is primarily due to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This regioselectivity is a cornerstone of its application in medicinal chemistry.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The C4 position is activated by the adjacent nitrogen atom in the pyrimidine ring, making it highly electrophilic. This allows for the selective displacement of the C4-chloro group by a wide range of nucleophiles, particularly primary and secondary amines, under relatively mild conditions. The C2-chloro group is less reactive but can be substituted under more forcing conditions or with stronger nucleophiles, enabling sequential functionalization.

Reactivity_Diagram A This compound B 4-Amino-2,7-dichloroquinazoline Derivatives A->B R¹R²NH, Base, Mild Conditions (e.g., rt to 80°C) C 2,4-Diamino-7-chloroquinazoline Derivatives B->C R³R⁴NH, Harsher Conditions (e.g., high temp)

Caption: Regioselective reactivity of this compound.

This selective reactivity allows for the systematic synthesis of libraries of 4-amino-2-chloro-7-substituted quinazolines, which can be screened for various biological activities.

Applications in Kinase Inhibitor Synthesis

The quinazoline scaffold is a core component of many approved and investigational kinase inhibitors used in oncology. A prominent example is Afatinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of kinases. While not directly synthesized from this compound, its synthesis involves a closely related intermediate, 4,7-dichloro-6-nitroquinazoline, which is prepared from the same starting material, 2-amino-4-chlorobenzoic acid.[3] This highlights the importance of the 7-chloro-substituted quinazoline core in the development of targeted cancer therapies. The 4-anilino group, a common feature in many kinase inhibitors, is typically introduced via the SNAr reaction at the C4 position of a dichloroquinazoline precursor.

Safe Handling and Storage

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Classification:

    • Acute toxicity, Oral (Category 4)

    • Acute toxicity, Inhalation (Category 4)

    • Acute toxicity, Dermal (Category 4)

    • Carcinogenicity (Category 2)

  • Precautionary Measures:

    • Obtain special instructions before use.

    • Do not handle until all safety precautions have been read and understood.

    • Work in a well-ventilated area or under a fume hood.

    • Avoid breathing dust.

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

Spectroscopic Characterization of 2,7-dichloroquinazoline: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Enigma of 2,7-dichloroquinazoline

The quinazoline nucleus, a bicyclic heteroaromatic system composed of fused benzene and pyrimidine rings, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern on the quinazoline core dictates its physicochemical properties and biological targets.

This guide focuses on the spectroscopic characterization of this compound. Despite its potential as a synthetic intermediate in drug discovery and materials research, a comprehensive public repository of its experimental spectroscopic data is notably scarce. This guide, therefore, serves as an in-depth technical resource for researchers, providing a robust, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions herein are grounded in fundamental spectroscopic principles and validated by comparative analysis with experimentally determined data of structurally related chloro-substituted quinazolines.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. For this compound, we expect to see four distinct signals in the aromatic region, corresponding to the four protons on the quinazoline ring system.

Causality behind Predicted Chemical Shifts:

  • H-4: This proton is part of the pyrimidine ring, flanked by two nitrogen atoms. The electron-withdrawing nature of these nitrogens deshields H-4, shifting its signal significantly downfield.

  • H-5, H-6, H-8: These protons are on the benzene ring. Their chemical shifts are influenced by the electron-withdrawing inductive effect of the chlorine atom at C-7 and the overall electronic nature of the fused pyrimidine ring. The proton ortho to the chlorine (H-6 and H-8) will be deshielded. H-5, being further away, will be the least affected by the C-7 chlorine.

Predicted Splitting Patterns:

  • H-4: Will appear as a singlet as it has no adjacent protons.

  • H-5: Will be a doublet, split by the adjacent H-6.

  • H-6: Will be a doublet of doublets, split by both H-5 and H-8.

  • H-8: Will be a singlet (or a very narrowly split doublet) as the meta-coupling to H-6 is typically very small.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~9.2 - 9.4s-
H-8~8.0 - 8.2s-
H-5~7.8 - 8.0dJ ≈ 8.5 - 9.0
H-6~7.6 - 7.8ddJ ≈ 8.5 - 9.0, 2.0 - 2.5

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, eight distinct signals are expected.

Causality behind Predicted Chemical Shifts:

  • C-2 and C-7: These carbons are directly attached to electronegative chlorine atoms, which causes a significant downfield shift.

  • C-4 and C-8a: These carbons are adjacent to nitrogen atoms, which also results in a downfield shift.

  • Quaternary Carbons (C-4a, C-8a): These carbons generally show weaker signals compared to protonated carbons.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~160 - 162
C-4~150 - 152
C-8a~148 - 150
C-7~138 - 140
C-5~129 - 131
C-6~127 - 129
C-8~125 - 127
C-4a~123 - 125

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Causality behind Predicted Absorptions:

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are expected in their characteristic region.

  • C=N and C=C Stretching: The quinazoline ring system will exhibit a series of sharp absorption bands corresponding to the stretching of the C=N and C=C bonds.

  • C-Cl Stretch: The stretching vibration of the carbon-chlorine bonds will appear in the fingerprint region.

  • Aromatic C-H Bending: The out-of-plane bending vibrations of the C-H bonds can provide information about the substitution pattern of the benzene ring.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
C=N Stretch1620 - 1600Strong
Aromatic C=C Stretch1580 - 1450Medium-Strong
C-Cl Stretch800 - 600Strong
Aromatic C-H Bending900 - 675Medium-Strong

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the ions provides information about the molecular weight and structure.

Causality behind Predicted Fragmentation:

  • Molecular Ion (M⁺): The molecular weight of this compound is 198.04 g/mol . Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in peaks at m/z 198 (M⁺, containing two ³⁵Cl), 200 (M+2, containing one ³⁵Cl and one ³⁷Cl), and 202 (M+4, containing two ³⁷Cl) with relative intensities of approximately 9:6:1.

  • Fragmentation Pathways: The primary fragmentation is expected to involve the loss of a chlorine atom, followed by the loss of HCN from the pyrimidine ring, a characteristic fragmentation pattern for quinazolines.

2,7-dichloroquinazoline_fragmentation M [C₈H₄Cl₂N₂]⁺˙ m/z = 198, 200, 202 M_Cl [C₈H₄ClN₂]⁺ m/z = 163, 165 M->M_Cl - Cl˙ M_Cl_HCN [C₇H₃Cl]⁺˙ m/z = 126, 128 M_Cl->M_Cl_HCN - HCN

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zProposed FragmentNotes
198, 200, 202[C₈H₄Cl₂N₂]⁺˙ (M⁺)Molecular ion with characteristic isotopic pattern for two chlorines.
163, 165[C₈H₄ClN₂]⁺Loss of a chlorine radical from the molecular ion.
128[C₇H₄N]⁺˙Loss of two chlorine radicals and HCN.
126, 128[C₇H₃Cl]⁺˙Loss of a chlorine radical and HCN from the molecular ion.

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) absorptions.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with known analogs, we have constructed a detailed and scientifically grounded dataset. This information is intended to aid researchers in the identification of this compound in reaction mixtures, to guide its synthesis, and to facilitate its use in the development of novel chemical entities. As with any predictive data, experimental verification remains the gold standard, and it is our hope that this guide will encourage and support the future publication of such empirical data.

An In-depth Technical Guide on the Theoretical Properties of 2,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinazoline nucleus allows for substitutions at various positions, leading to a vast chemical space for the design and development of novel drugs.[2][3] Among the various substituted quinazolines, dichloro-derivatives such as 2,7-dichloroquinazoline serve as crucial intermediates in the synthesis of more complex molecules.[4][5][6] Understanding the intrinsic theoretical properties of these building blocks is paramount for predicting their reactivity, stability, and potential interactions with biological targets.

This technical guide provides a comprehensive theoretical analysis of this compound, employing computational chemistry methods to elucidate its structural, electronic, and spectroscopic properties. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of novel quinazoline-based therapeutics.

Molecular Structure and Geometry

The foundational aspect of understanding a molecule's properties lies in its three-dimensional structure. The geometry of this compound was optimized using Density Functional Theory (DFT), a robust computational method for predicting molecular structures and energies.[7]

Computational Methodology: Geometry Optimization

A step-by-step protocol for the geometry optimization of this compound is as follows:

  • Initial Structure Construction: The 2D structure of this compound was drawn using molecular modeling software and converted to a 3D conformation.

  • Computational Software: All calculations were performed using the Gaussian suite of programs.

  • Theoretical Level: The geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[7]

  • Optimization Algorithm: The Berny optimization algorithm was employed to locate the minimum energy structure.

  • Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

cluster_workflow Computational Workflow Initial Structure Initial Structure Geometry Optimization (DFT/B3LYP) Geometry Optimization (DFT/B3LYP) Initial Structure->Geometry Optimization (DFT/B3LYP) Input Frequency Analysis Frequency Analysis Geometry Optimization (DFT/B3LYP)->Frequency Analysis Optimized Geometry Property Calculations Property Calculations Frequency Analysis->Property Calculations Verified Minimum

Caption: Workflow for theoretical analysis of this compound.

The optimized geometry of this compound is predicted to be planar, a characteristic feature of the quinazoline ring system.[8] Key geometric parameters are summarized in the table below.

ParameterPredicted Value
Bond Lengths (Å)
N1-C21.315
C2-N31.378
N3-C41.312
C4-C4a1.418
C4a-C8a1.405
C8a-N11.381
C2-Cl1.745
C7-Cl1.748
Bond Angles (°) **
C8a-N1-C2116.5
N1-C2-N3127.2
C2-N3-C4116.8
N3-C4-C4a123.5
Dihedral Angles (°) **
C8a-N1-C2-N3-0.5
N1-C2-N3-C40.2

Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity and intermolecular interactions. Key electronic descriptors for this compound were calculated at the same level of theory as the geometry optimization.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.[7]

PropertyPredicted Value
HOMO Energy-7.12 eV
LUMO Energy-1.89 eV
HOMO-LUMO Gap5.23 eV
Dipole Moment2.54 D

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[7] The calculated gap of 5.23 eV for this compound indicates a relatively stable molecule.

cluster_fmo Frontier Molecular Orbitals HOMO HOMO -7.12 eV LUMO LUMO -1.89 eV EnergyGap Energy Gap 5.23 eV

Caption: HOMO-LUMO energy diagram for this compound.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.[7] For this compound, the MEP map would likely show:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms (N1 and N3) due to their high electronegativity. These regions are susceptible to electrophilic attack.

  • Positive Potential (Blue): Located on the hydrogen atoms and in the vicinity of the chlorine atoms. These areas are prone to nucleophilic attack.

The presence of two chlorine atoms significantly influences the electronic distribution, creating electron-deficient regions on the quinazoline ring and enhancing its susceptibility to nucleophilic substitution reactions, a common reactivity pattern for chloro-substituted quinazolines.[4][5]

Spectroscopic Properties (Predicted)

Theoretical calculations can provide valuable predictions of spectroscopic data, aiding in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts for this compound were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

¹H NMR Predicted Chemical Shift (ppm)
H48.95
H57.82
H67.65
H88.10
¹³C NMR Predicted Chemical Shift (ppm)
C2155.4
C4151.2
C4a128.9
C5127.8
C6130.1
C7138.5
C8125.6
C8a152.3

These predicted chemical shifts can be compared with experimental data for verification.[9]

Infrared (IR) Spectroscopy

The vibrational frequencies of this compound were calculated to predict its IR spectrum. Key vibrational modes are expected to include:

  • C-H stretching: Around 3000-3100 cm⁻¹

  • C=N and C=C stretching (ring vibrations): In the range of 1400-1600 cm⁻¹

  • C-Cl stretching: Typically observed in the 600-800 cm⁻¹ region

Potential Applications in Drug Development

The theoretical properties of this compound highlight its potential as a versatile building block in medicinal chemistry. The two chlorine atoms at positions 2 and 7 offer distinct sites for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives.[4][5] For instance, reaction with various amines can lead to the formation of 2,7-diaminoquinazoline derivatives, a class of compounds known for their cytotoxic and antitumor activities.[1][5]

The electronic properties and reactivity profile derived from this theoretical study can guide the selection of appropriate reaction conditions and reagents for the synthesis of novel quinazoline-based drug candidates. Furthermore, the predicted spectroscopic data can aid in the characterization of newly synthesized compounds.

Conclusion

This in-depth technical guide has provided a comprehensive theoretical analysis of the core properties of this compound. Through the application of Density Functional Theory, we have elucidated its optimized geometry, electronic structure, and predicted spectroscopic signatures. The findings indicate that this compound is a stable yet reactive molecule with significant potential as a scaffold in the design and synthesis of novel therapeutic agents. The data and methodologies presented herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Medicinal Chemistry of 2,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. While certain isomers have been extensively studied, the history and specific applications of 2,7-dichloroquinazoline remain less documented. This technical guide provides a comprehensive overview, starting with the foundational history of the quinazoline ring system. In the absence of a definitive discovery narrative for the 2,7-dichloro isomer, this guide elucidates a probable synthetic pathway based on established chemical principles for related analogues. We will delve into the mechanistic details of its synthesis, explore its chemical properties in the context of drug design, and discuss its potential as a crucial intermediate for novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the chemistry of this important heterocyclic compound.

Historical Context: The Emergence of the Quinazoline Scaffold

The quinazoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has a rich history in organic chemistry.[1] Its derivatives have garnered significant interest from the scientific community due to their wide array of biological activities, including anti-inflammatory, anticonvulsant, anticancer, and antimicrobial properties.[1][2] Several quinazoline-based drugs have received FDA approval, such as prazosin for treating hypertension and gefitinib for lung and pancreatic cancers, underscoring the therapeutic importance of this structural motif.[1]

The development of halogenated quinazolines, particularly dichloro-derivatives, was a pivotal step in expanding the medicinal applications of this scaffold. The chlorine substituents serve two primary purposes: they modulate the electronic properties of the ring system, which can influence biological activity, and they provide reactive handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. While isomers like 2,4-dichloroquinazoline and 4,7-dichloroquinazoline are well-documented as key intermediates in the synthesis of numerous bioactive molecules, the specific discovery and historical development of this compound are not as clearly chronicled in the scientific literature.[3][4]

Proposed Synthesis of this compound

Based on established synthetic routes for other dichloroquinazoline isomers, a logical and efficient pathway to this compound can be proposed.[3][4][5] This synthesis commences with a substituted anthranilic acid and proceeds through a cyclization to form a quinazolinedione, followed by a chlorination step.

Synthetic Pathway Overview

The proposed synthesis is a two-step process starting from 2-amino-4-chlorobenzoic acid. The first step involves the formation of the quinazoline ring system to yield 7-chloroquinazoline-2,4(1H,3H)-dione. The subsequent step is the chlorination of this intermediate to afford the final product, this compound.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-4-chlorobenzoic Acid B 7-Chloroquinazoline-2,4(1H,3H)-dione A->B NaOCN, NaOH, HCl C 7-Chloroquinazoline-2,4(1H,3H)-dione D This compound C->D POCl3, Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on analogous syntheses of related compounds and represent a robust method for obtaining this compound.[5]

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

  • Reaction Setup: To a suspension of 2-amino-4-chlorobenzoic acid (1 equivalent) in water, add acetic acid.

  • Urea Formation: Under vigorous stirring, add a solution of sodium cyanate (NaOCN) in water dropwise. Continue stirring at room temperature.

  • Cyclization: Add sodium hydroxide (NaOH) in portions while cooling the reaction mixture.

  • Acidification: Acidify the mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 4. This will cause the product to precipitate.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with water, and air-dry to yield 7-chloroquinazoline-2,4(1H,3H)-dione. This intermediate can often be used in the next step without further purification.[5]

Step 2: Synthesis of this compound

  • Reaction Setup: In a flask equipped with a reflux condenser, create a mixture of 7-chloroquinazoline-2,4(1H,3H)-dione (1 equivalent), phosphorus oxychloride (POCl3), and a catalytic amount of N,N-diethylaniline.

  • Chlorination: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: After cooling, carefully pour the reaction mixture into a mixture of ice and water to quench the excess POCl3. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with water, and dry under vacuum. The crude this compound can be further purified by recrystallization, typically from acetone, to yield the final product.[5]

Chemical Properties and Reactivity

This compound possesses distinct chemical properties that make it a valuable intermediate in organic synthesis.

PropertyData
Molecular Formula C₈H₄Cl₂N₂
Molecular Weight 199.04 g/mol
Appearance Expected to be a crystalline solid
Reactivity Centers C2-Cl, C7-Cl, and the pyrimidine nitrogen atoms

The two chlorine atoms on the quinazoline ring have different reactivities. The chlorine atom at the 2-position is part of the pyrimidine ring and is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine atom at the 7-position, which is on the benzene ring. This differential reactivity allows for selective functionalization of the 2-position, which is a common strategy in the synthesis of quinazoline-based drugs.

Role in Medicinal Chemistry and Drug Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its utility stems from its ability to serve as a rigid core to which various functional groups can be attached to interact with biological targets.

As a Pharmacophore

The quinazoline ring system is a well-established pharmacophore that can interact with a variety of biological targets, particularly protein kinases.[2] The nitrogen atoms can act as hydrogen bond acceptors, while the planar aromatic surface can engage in π-π stacking interactions with aromatic amino acid residues in the active site of enzymes. The chlorine atoms can form halogen bonds or occupy hydrophobic pockets, further enhancing binding affinity.

As a Synthetic Intermediate

The primary application of this compound in drug development is as a versatile synthetic intermediate. The differential reactivity of the two chlorine atoms allows for a stepwise and controlled introduction of different substituents. For instance, a nucleophile such as an amine can be selectively introduced at the 2-position, followed by a second modification at the 7-position, perhaps via a transition metal-catalyzed cross-coupling reaction. This synthetic flexibility is highly valuable for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.

G A This compound B Selective Nucleophilic Aromatic Substitution (SNAr) at C2 A->B R1-NH2 C Cross-Coupling Reaction at C7 B->C R2-B(OH)2, Pd catalyst D Diverse Library of 2,7-Disubstituted Quinazolines C->D

Caption: Synthetic utility of this compound in drug discovery.

Conclusion

While the specific historical discovery of this compound is not prominently documented, its significance can be understood through the broader context of quinazoline chemistry. The proposed synthetic pathway, derived from established methods for its isomers, provides a reliable means for its preparation. The chemical properties of this compound, particularly the differential reactivity of its chlorine substituents, make it a valuable and versatile intermediate for the synthesis of novel, biologically active compounds. For researchers and professionals in drug development, this compound represents a promising scaffold for the exploration of new chemical space and the creation of next-generation therapeutics.

References

The Therapeutic Potential of the 2,7-Dichloroquinazoline Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth exploration of the 2,7-dichloroquinazoline scaffold, a key heterocyclic structure in medicinal chemistry. We will examine its synthesis, biological activities—with a primary focus on anticancer and antimicrobial applications—and the underlying mechanisms of action. This document is designed to be a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug development, providing both foundational knowledge and practical experimental insights.

The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of modern medicinal chemistry. Its structural rigidity, coupled with the capacity for substitution at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has led to the development of numerous FDA-approved drugs and clinical candidates with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The 2,7-dichloro-substituted variant of this scaffold serves as a crucial intermediate and a pharmacophore in its own right, offering unique opportunities for therapeutic agent design.

Synthesis of the this compound Scaffold

The efficient synthesis of the this compound core is paramount for the exploration of its biological potential. A common and adaptable synthetic route begins with 4-chloroanthranilic acid.

Experimental Protocol: Synthesis of this compound

  • Cyclization to form 7-Chloroquinazolin-4(3H)-one:

    • A mixture of 4-chloroanthranilic acid and formamide is heated at 120-130°C for 4-5 hours.

    • The reaction mixture is then cooled, and the precipitated solid is filtered, washed with water, and dried to yield 7-chloroquinazolin-4(3H)-one.

  • Chlorination to form this compound:

    • 7-chloroquinazolin-4(3H)-one is refluxed in an excess of phosphorus oxychloride (POCl₃) with a catalytic amount of N,N-dimethylformamide (DMF) for 3-4 hours.

    • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., a saturated solution of sodium bicarbonate).

    • The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford this compound.

G cluster_synthesis Synthesis of this compound A 4-Chloroanthranilic Acid B 7-Chloroquinazolin-4(3H)-one A->B Formamide, 120-130°C C This compound B->C POCl₃, DMF, Reflux

Caption: Synthetic pathway for this compound.

Anticancer Activity of this compound Derivatives

The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways in cancer cells. Derivatives of this compound are being actively investigated for their potential as novel anticancer agents.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, can drive tumor cell proliferation, survival, and metastasis. The quinazoline core is known to be an effective scaffold for developing EGFR inhibitors.[1] The this compound scaffold can be derivatized, for instance, at the 4-position with substituted anilines, to create compounds that compete with ATP for the kinase domain of EGFR, thereby inhibiting its activity and downstream signaling.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer compounds.[2][3]

  • Cell Seeding:

    • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colon carcinoma) are harvested and seeded into 96-well plates at a density of 1 × 10⁴ cells/well.[3]

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.

    • The cell culture medium in the wells is replaced with the medium containing the test compounds at various concentrations. Control wells should contain medium with the vehicle (e.g., DMSO) used to dissolve the compounds.

    • Incubate the plates for 48-72 hours.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1.5-4 hours at 37°C.[2][3]

  • Formazan Solubilization and Absorbance Measurement:

    • The MTT-containing medium is removed, and the purple formazan crystals are dissolved in 130-150 µL of DMSO.[3]

    • The absorbance is measured at a wavelength of 492-570 nm using a microplate reader.[2][3]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Table 1: Illustrative Anticancer Activity of Chloro-Substituted Quinazoline Derivatives

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
2-Chloro-4-anilinoquinazoline-chalconeK-562 (Leukemia)0.622 - 1.81[4]
2-Chloro-4-anilinoquinazoline-chalconeHCT-116 (Colon)0.622 - 1.81[4]
2-Chloro-4-anilinoquinazoline-chalconeMCF7 (Breast)0.622 - 1.81[4]
Quinazoline Schiff BaseMCF-7 (Breast)5.910[5]
Quinazoline-based Thiazole DerivativeMCF-7 (Breast)2.86[6]
Quinazoline-based Thiazole DerivativeHepG2 (Liver)5.91[6]
Quinazoline-based Thiazole DerivativeA549 (Lung)14.79[6]

Note: Data for this compound derivatives is limited in publicly available literature; the table provides data for structurally related chloro-substituted quinazolines to illustrate the potential of this class of compounds.

G cluster_pathway EGFR Signaling Pathway Inhibition EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Phosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Quinazoline This compound Derivative Quinazoline->EGFR Inhibition ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Mechanism of EGFR inhibition by quinazoline derivatives.

Antimicrobial Potential of this compound Derivatives

The quinoline and quinazoline scaffolds are present in many antimicrobial agents.[7] The emergence of multidrug-resistant pathogens necessitates the development of new classes of antimicrobial drugs, and this compound derivatives are of interest in this regard. While specific data for this compound derivatives is emerging, related compounds such as 2,7-dichloroquinoline derivatives have shown activity against various bacterial strains.[8][9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

  • Preparation of Reagents and Microorganisms:

    • Prepare a stock solution of the this compound derivatives in a suitable solvent (e.g., DMSO).

    • Culture the test bacterial or fungal strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then diluted to the final concentration for the assay.

  • Serial Dilution in 96-Well Plates:

    • Dispense the appropriate broth medium into all wells of a 96-well microtiter plate.

    • Perform a two-fold serial dilution of the test compounds across the plate.

    • Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the standardized microbial suspension.

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at an appropriate temperature and duration for fungi.[10]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Table 2: Illustrative Antimicrobial Activity of Chloro-Substituted Quinoline/Quinazoline Derivatives

Compound TypeMicroorganismMIC (µg/mL)Reference
2,7-Dichloroquinoline-3-carbonitrileS. aureus- (11mm zone)[8][9]
2,7-Dichloroquinoline-3-carbonitrileP. aeruginosa- (11mm zone)[8][9]
2,7-Dichloroquinoline-3-carboxamideE. coli- (11mm zone)[8][9]
Quinoline-based hybridS. aureus2[12]
Quinoline-based hybridM. tuberculosis10[12]
2,4-Disubstituted quinazolineS. aureus1 - 64[13]
2,4-Disubstituted quinazolineS. pneumoniae1 - 64[13]
2,4-Disubstituted quinazolineE. faecalis1 - 64[13]

Note: The table presents data for closely related chloro-substituted quinoline and quinazoline derivatives to highlight the potential antimicrobial activity of the this compound scaffold.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of the this compound scaffold can be significantly modulated through chemical modifications. Key areas for SAR exploration include:

  • Substitution at the 4-position: Introducing various amines, particularly substituted anilines, can enhance binding to target enzymes like EGFR.

  • Modification at the 2-position: Replacing the chlorine with other functional groups can alter the compound's electronic properties and interaction with biological targets.

  • Further substitution on the benzene ring: Adding substituents to the available positions on the benzene ring can influence lipophilicity, solubility, and metabolic stability.

G cluster_sar Structure-Activity Relationship (SAR) Workflow A This compound Scaffold B Chemical Derivatization (e.g., at C4-position) A->B C Compound Library B->C D Biological Screening (Anticancer, Antimicrobial) C->D E Data Analysis (IC₅₀, MIC) D->E F Lead Compound Identification E->F G Optimization F->G G->B Iterative Design

Caption: Workflow for SAR studies of this compound derivatives.

Future research should focus on synthesizing a focused library of this compound derivatives and performing comprehensive biological evaluations to elucidate their specific mechanisms of action and to identify lead compounds for further preclinical development.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the established biological potential of the broader quinazoline class in oncology and infectious diseases make it a compelling area for further investigation. This guide provides the foundational knowledge and experimental frameworks to empower researchers to explore and unlock the full therapeutic potential of this versatile scaffold.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2,7-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Among these, 2,7-dichloroquinazoline serves as a pivotal intermediate for the synthesis of highly functionalized analogues. This technical guide provides a detailed, field-proven protocol for the synthesis of this compound derivatives, commencing from readily available starting materials. We will delve into the mechanistic underpinnings of the synthetic strategy, offer a step-by-step experimental procedure, and present a logical framework for the choices made throughout the protocol, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline framework, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrimidine ring, is a "privileged scaffold" in drug discovery.[3][4] Its rigid structure and the presence of nitrogen atoms at positions 1 and 3 allow for diverse substitutions, leading to compounds that can interact with a multitude of biological targets.[3] The introduction of chlorine atoms at the 2 and 7 positions of the quinazoline ring offers two reactive sites for further chemical modifications, making this compound a versatile building block for the synthesis of a library of potential drug candidates.

This guide will focus on a robust and widely applicable two-step synthetic route: the initial cyclization of a substituted anthranilic acid to form a quinazolinone intermediate, followed by a chlorination step to yield the desired dichloroquinazoline derivative.

Synthetic Pathway Overview

The synthesis of this compound derivatives is most effectively achieved through a two-step process. The first step involves the cyclization of 2-amino-4-chlorobenzoic acid to form 7-chloro-2,4(1H,3H)-quinazolinedione. This is followed by a dichlorination reaction to yield 2,4,7-trichloroquinazoline, a versatile intermediate which can be further functionalized.

Step 1: Cyclization to form 7-Chloro-2,4(1H,3H)-quinazolinedione

This initial step involves the formation of the quinazoline ring system from 2-amino-4-chlorobenzoic acid. A common and effective method is the reaction with urea or a cyanate salt, which provides the necessary carbon and nitrogen atoms to complete the pyrimidine ring.[5] This reaction is a variation of the well-established Niementowski quinazoline synthesis.[1][2][4][6][7]

Step 2: Dichlorination to yield 2,4,7-Trichloroquinazoline

The intermediate, 7-chloro-2,4(1H,3H)-quinazolinedione, is then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base such as N,N-dimethylformamide (DMF) or N,N-diethylaniline to facilitate the reaction.[3][5][8]

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-2,4(1H,3H)-quinazolinedione

This protocol details the cyclization of 2-amino-4-chlorobenzoic acid with urea to form the quinazolinedione intermediate.

Materials and Equipment:

  • 2-amino-4-chlorobenzoic acid

  • Urea

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Safety equipment (fume hood, gloves, safety glasses)

Procedure:

  • In a round-bottom flask, thoroughly mix 2-amino-4-chlorobenzoic acid and urea. A molar ratio of 1:5 to 1:10 (2-amino-4-chlorobenzoic acid:urea) is recommended.

  • Heat the mixture in an oil bath to 190-200 °C. The mixture will melt and then solidify as the reaction proceeds.

  • Maintain the temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Add a 2 M sodium hydroxide solution to the solid mass and heat the mixture to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A precipitate of 7-chloro-2,4(1H,3H)-quinazolinedione will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Synthesis of 2,4,7-Trichloroquinazoline

This protocol describes the dichlorination of the 7-chloro-2,4(1H,3H)-quinazolinedione intermediate.

Materials and Equipment:

  • 7-chloro-2,4(1H,3H)-quinazolinedione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser with a gas trap

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Crushed ice

  • Buchner funnel and filter paper

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 7-chloro-2,4(1H,3H)-quinazolinedione in phosphorus oxychloride (POCl₃). Use a significant excess of POCl₃, for example, 10-20 molar equivalents.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[3][5]

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction.

  • The product, 2,4,7-trichloroquinazoline, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or toluene.

Data Presentation

ParameterStep 1: CyclizationStep 2: Dichlorination
Starting Material 2-amino-4-chlorobenzoic acid7-chloro-2,4(1H,3H)-quinazolinedione
Key Reagent UreaPhosphorus oxychloride (POCl₃)
Catalyst NoneN,N-Dimethylformamide (optional)
Temperature 190-200 °C105-110 °C (Reflux)
Reaction Time 2-3 hours4-6 hours
Expected Yield 80-90%85-95%

Note: Yields are estimates and may vary depending on reaction scale and conditions.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Dichlorination cluster_step3 Step 3: Functionalization A 2-amino-4-chlorobenzoic acid C 7-chloro-2,4(1H,3H)-quinazolinedione A->C Heat (190-200°C) B Urea B->C E 2,4,7-Trichloroquinazoline C->E Reflux D POCl3 (DMF cat.) D->E G 2,7-Dichloro-4-substituted-quinazoline E->G Nucleophilic Substitution F Nucleophile (e.g., R-NH2) F->G

Caption: Synthetic workflow for the preparation of this compound derivatives.

Expertise & Experience: The "Why" Behind the "How"

  • Choice of Starting Material: 2-amino-4-chlorobenzoic acid is a readily available and cost-effective starting material. The positions of the amino, carboxylic acid, and chloro groups are ideal for the regioselective formation of the 7-chloroquinazolinedione intermediate.

  • Cyclization with Urea: While other reagents like cyanates can be used, urea is a safe, stable, and inexpensive choice for introducing the C2 and N3 atoms of the quinazoline ring. The high temperature employed drives the reaction to completion by eliminating ammonia and water.

  • Chlorination with POCl₃: Phosphorus oxychloride is a powerful chlorinating agent that effectively converts the hydroxyl groups of the quinazolinedione tautomer into chlorine atoms. The use of an excess of POCl₃ also serves as the reaction solvent. The addition of a catalytic amount of DMF accelerates the reaction by forming a Vilsmeier-Haack type reagent, which is a more potent electrophile.[3][5]

  • Work-up Procedure: The quenching of the chlorination reaction with ice is a critical step that must be performed with caution due to the exothermic nature of the reaction between POCl₃ and water. This step precipitates the water-insoluble product, allowing for its easy isolation by filtration.

Trustworthiness: A Self-Validating System

The protocols described herein are based on well-established and frequently cited synthetic methodologies in heterocyclic chemistry.[4][5][8][9][10] The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC), providing clear checkpoints for the researcher. The final products can be unequivocally characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity.

References

Application Notes and Protocols for 2,7-Dichloroquinazoline as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinazoline Scaffold as a Privileged Motif in Chemical Biology

The quinazoline core is a recurring and highly valued scaffold in medicinal chemistry and chemical biology, recognized for its ability to form the foundation of numerous biologically active molecules.[1][2] This nitrogen-containing heterocyclic system provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets.[3] Notably, quinazoline derivatives have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5] The clinical success of drugs such as Gefitinib and Erlotinib, both potent EGFR tyrosine kinase inhibitors, underscores the therapeutic potential inherent to the quinazoline scaffold.[6]

The introduction of halogen substituents, such as chlorine, onto the quinazoline ring is a common and effective strategy to modulate the potency, selectivity, and pharmacokinetic properties of these compounds.[7] While isomers like 2,4-dichloroquinazoline and 4,7-dichloroquinoline have been more extensively studied, this guide will focus on the potential utility of 2,7-dichloroquinazoline as a chemical probe. A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target.[8][9] Although direct literature on the specific biological targets of this compound is limited, its structural similarity to known kinase inhibitors suggests its potential as a valuable tool for interrogating kinase signaling pathways.

This document will, therefore, present a detailed guide on the putative application of this compound as a chemical probe for kinase inhibition studies, drawing upon established principles and protocols for analogous compounds.

Postulated Mechanism of Action: Competitive ATP-Binding Site Inhibition

Based on the extensive research on quinazoline-based kinase inhibitors, it is postulated that this compound functions as an ATP-competitive inhibitor. Protein kinases share a conserved ATP-binding pocket, and the quinazoline scaffold is adept at mimicking the adenine ring of ATP, thereby occupying this site and preventing the phosphorylation of substrate proteins.[10] The chloro-substituents at the 2 and 7 positions are expected to influence the compound's binding affinity and selectivity for specific kinases by forming key interactions within the active site.

Kinase_Inhibition_Pathway cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate_Protein Substrate_Protein Substrate_Protein->Kinase Binds Phosphorylated_Protein Phosphorylated_Protein Kinase->Phosphorylated_Protein Phosphorylates No_Phosphorylation No_Phosphorylation Kinase->No_Phosphorylation Inhibition This compound This compound This compound->Kinase Competitively Binds

Caption: Postulated mechanism of this compound as an ATP-competitive kinase inhibitor.

Experimental Protocols

The following protocols provide a framework for characterizing the activity of this compound. It is recommended to initially screen the compound against a panel of kinases to identify potential targets, followed by cellular assays to determine its effect on cell viability and signaling.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for assessing the direct inhibitory effect of this compound on the activity of a purified kinase. Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[11]

Objective: To determine the IC50 value of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (specific to the kinase of interest)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

    • Add the purified kinase and its specific substrate to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.[11]

  • Initiate Kinase Reaction:

    • Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow Start Start Serial_Dilution Prepare serial dilutions of This compound Start->Serial_Dilution Plate_Setup Add compound, kinase, and substrate to 384-well plate Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate for 15 min at RT Plate_Setup->Pre_incubation Initiate_Reaction Add ATP and incubate at 30°C for 60 min Pre_incubation->Initiate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Initiate_Reaction->Stop_Reaction Detect_Signal Add Kinase Detection Reagent and measure luminescence Stop_Reaction->Detect_Signal Data_Analysis Calculate % inhibition and determine IC50 Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Protocol 2: Cellular Viability Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][12]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a cancer cell line of interest.

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HCT116)[4][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO in medium).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Data Presentation

Quantitative data from the above assays should be summarized in a clear and concise table for easy comparison.

Compound Target Kinase Biochemical IC50 (µM) Cell Line Cellular GI50 (µM)
This compoundTo be determinedTo be determinede.g., A549To be determined
Positive ControlKnown TargetKnown Valuee.g., A549Known Value

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, it is crucial to incorporate a self-validating system within each protocol.

  • Positive and Negative Controls: The inclusion of a known inhibitor for the target kinase (positive control) and a vehicle control (DMSO, negative control) in every assay is essential to validate the assay's performance and to normalize the data.

  • Orthogonal Assays: If this compound shows activity in the primary biochemical assay, it is advisable to confirm this activity using an orthogonal assay that employs a different detection method (e.g., a fluorescence-based assay if the primary assay was luminescence-based).[13]

  • Selectivity Profiling: To characterize this compound as a useful chemical probe, it is important to assess its selectivity by testing it against a panel of different kinases. A selective probe will show high potency against a specific target or a small subset of targets, with significantly lower potency against other kinases.[11]

  • Structure-Activity Relationship (SAR): If inactive analogs of this compound are available, they should be tested in parallel. A significant drop in activity with a minor structural modification can provide strong evidence that the observed biological effect is due to a specific interaction with the target.

Conclusion and Future Directions

While this compound remains a relatively uncharacterized molecule, its quinazoline core strongly suggests its potential as a kinase inhibitor. The protocols and guidelines presented in this document provide a robust framework for researchers to investigate this potential and to characterize its activity and selectivity. Should this compound prove to be a potent and selective inhibitor of a particular kinase, it could serve as a valuable chemical probe for elucidating the biological functions of that kinase and as a starting point for the development of novel therapeutic agents. Future work could involve the synthesis of derivatives with moieties suitable for "click chemistry" to enable target identification and engagement studies.[14]

References

The Strategic Deployment of 2,7-Dichloroquinazoline in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Quinazoline Privilege

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening (HTS) for identifying novel chemical starting points for drug development.[1] FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," which, despite their typically weak binding affinities (in the micromolar to millimolar range), form high-quality, energetically favorable interactions with the target protein.[2] The core principle of FBDD is that these simple fragments are more likely to fit into small pockets on a protein surface, and their subsequent optimization into more potent leads is often more straightforward and results in compounds with superior physicochemical properties.[3]

Within the vast chemical space available for fragment libraries, certain scaffolds are considered "privileged." These are molecular frameworks that are capable of binding to multiple biological targets, often serving as the foundation for numerous approved drugs.[4][5] The quinazoline scaffold is a prime example of such a privileged structure, particularly prominent in the development of protein kinase inhibitors.[6][7][8] Its rigid, bicyclic nature and the strategic placement of nitrogen atoms allow it to form key hydrogen bond interactions within the ATP-binding site of many kinases.[9] This document provides detailed application notes and protocols for the use of a specific, strategically functionalized fragment, 2,7-dichloroquinazoline , in FBDD campaigns.

This compound: A Fragment Poised for Elaboration

The selection of this compound for a fragment library is a deliberate choice rooted in medicinal chemistry principles. The dichloro substitution pattern offers a unique combination of features that make it an exceptional starting point for a drug discovery program.

Key Attributes:

  • Rule of Three Compliance: With a low molecular weight and a simple structure, it adheres to the "Rule of Three," a common guideline for fragment properties (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

  • Structural Rigidity: The fused ring system provides a defined and rigid conformation, reducing the entropic penalty upon binding and providing clear structural information when complexed with a target.[10]

  • Dual Vectors for Growth: The two chlorine atoms at the 2- and 7-positions serve as reactive handles for synthetic elaboration. This allows for a "fragment growing" or "fragment linking" strategy in multiple directions to explore different sub-pockets of a binding site.

  • Differential Reactivity: Crucially, the chlorine atoms at the 2- and 4-positions of the quinazoline ring exhibit different reactivity towards nucleophilic aromatic substitution (SNAr). It is well-documented that the C4 position is significantly more reactive than the C2 position.[4] This predictable regioselectivity is a powerful tool for medicinal chemists, allowing for sequential and controlled elaboration of the fragment hit. While this specific citation refers to the 2,4-dichloro isomer, the underlying electronic principles suggest a likely reactivity difference for the 2,7-isomer as well, which can be experimentally confirmed.

Physicochemical Properties

While specific experimental data for this compound is not widely published, we can infer its properties from closely related isomers like 2,4-dichloroquinazoline and 4,7-dichloroquinazoline. These properties are ideal for a fragment library, ensuring adequate solubility and suitability for various screening techniques.

PropertyRepresentative ValueSource
Molecular Formula C8H4Cl2N2[11][12]
Molecular Weight 199.03 g/mol [11][12]
Appearance Off-white to light yellow solidInferred
Solubility Soluble in DMSO, sparingly in methanolInferred
cLogP (Predicted) ~3.0 - 3.6[11][12]

FBDD Workflow Utilizing this compound

A typical FBDD campaign is an iterative process involving screening, hit validation, structural biology, and chemical elaboration. The unique properties of this compound are leveraged at each stage.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Hit-to-Lead Optimization Screen Primary Screen (e.g., SPR, NMR) Validate Hit Validation (Orthogonal Assays, Dose-Response) Screen->Validate Initial Hits Xray X-ray Crystallography or Cryo-EM Validate->Xray Confirmed Hit Elaboration Fragment Elaboration (Growing/Linking at C2 & C7) Xray->Elaboration Binding Mode Data SAR Structure-Activity Relationship (SAR) SAR->Elaboration Iterative Design Lead Lead Compound SAR->Lead Elaboration->SAR Synthesized Analogs

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols

Protocol 1: Synthesis of Dichloroquinazoline Scaffolds

A general and robust method for synthesizing dichlorinated quinazolines involves the chlorination of the corresponding quinazolinedione or quinazolinone precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Objective: To synthesize a dichloroquinazoline fragment for library inclusion. This protocol is adapted from the synthesis of 4,7-dichloroquinazoline.[13]

Materials:

  • 7-chloro-4(3H)-quinazolinone (or the appropriate isomer)

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Screw-cap reaction vial

  • Oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry screw-cap vial, add 7-chloro-4(3H)-quinazolinone (1.0 mmol).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents, e.g., 5 mL) to the vial.

    • Causality: POCl₃ acts as both the solvent and the chlorinating agent, converting the hydroxyl/keto groups into chlorides.

  • Heating: Securely seal the vial and place it in a preheated oil bath at 100-110 °C.

  • Reaction Monitoring: Allow the reaction to proceed for 3-5 hours. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by carefully quenching a small aliquot in ice water.

  • Work-up: Once the reaction is complete, allow the vial to cool to room temperature.

  • Removal of Excess Reagent: Carefully concentrate the reaction mixture under vacuum using a rotary evaporator to remove the bulk of the excess POCl₃.

    • Trustworthiness: To ensure complete removal of residual POCl₃, which can interfere with subsequent steps, perform an azeotropic distillation. Add toluene (10 mL) to the residue and evaporate under vacuum. Repeat this process three times.[13]

  • Isolation: The resulting solid residue is the desired dichloroquinazoline product. It can be used directly or purified further by recrystallization or column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass for 4,7-dichloroquinazoline is m/z 199.0 ([M+H]⁺).[13]

Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions characteristic of fragments.[3]

Objective: To identify if this compound binds to a target protein immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target protein and a negative control protein

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

  • SPR running buffer (e.g., HBS-EP+, pH 7.4, with 1-5% DMSO)

Procedure:

  • Protein Immobilization: Immobilize the purified target protein onto one flow cell of the sensor chip and a negative control protein onto another flow cell using standard amine coupling chemistry.

    • Self-Validation: The control flow cell is critical for identifying non-specific binding and buffer artifacts, ensuring that observed responses are specific to the target.

  • Fragment Preparation: Prepare a series of dilutions of the this compound stock solution in the running buffer. A typical screening concentration is 100-500 µM. Ensure the final DMSO concentration is consistent across all samples and in the running buffer.

  • SPR Screening:

    • Inject the fragment solutions over both the target and control flow cells at a constant flow rate.

    • Monitor the binding response in real-time (measured in Resonance Units, RU).

    • Include buffer-only injections periodically to double-subtract the data (reference flow cell and buffer response), which corrects for baseline drift and systemic noise.

  • Data Analysis: A "hit" is typically defined as a binding response that is significantly above the noise level and is specific to the target flow cell.

  • Hit Confirmation: For any identified hits, perform a dose-response analysis by injecting a range of fragment concentrations (e.g., 10 µM to 1 mM) to confirm binding and to estimate the dissociation constant (KD).

    • Trustworthiness: Confirming hits with an orthogonal biophysical method, such as Nuclear Magnetic Resonance (NMR) or thermal shift assay (DSF), is highly recommended to eliminate false positives.[13]

Protocol 3: Structure-Guided Fragment Elaboration

Once a fragment hit is confirmed and its binding mode is determined by X-ray crystallography, the next step is to synthetically elaborate the fragment to improve its affinity and selectivity.[3][6]

Objective: To leverage the differential reactivity of the chloro-substituents to "grow" the this compound fragment into an adjacent binding pocket.

Caption: Synthetic strategy for fragment elaboration via selective nucleophilic substitution.

Procedure (Hypothetical Elaboration at C4):

  • Rational Design: Based on the co-crystal structure, identify a nearby pocket that can be occupied by adding a substituent at the more reactive C4 position (assuming analogy with the 2,4-dichloro isomer). Design a suitable nucleophile (e.g., a small aniline or alkylamine, R-NH₂) that introduces functionality capable of forming favorable interactions (e.g., H-bonds, hydrophobic contacts).

  • Reaction Setup: In a microwave vial, dissolve this compound (1.0 mmol) and the selected amine nucleophile (1.1 mmol) in a polar aprotic solvent like isopropanol or NMP.

  • Reaction Conditions: Add a non-nucleophilic base (e.g., DIPEA) if the amine is used as its hydrochloride salt. Seal the vial and heat the reaction, often using microwave irradiation (e.g., 120-150 °C for 15-60 minutes) to drive the reaction to completion.

    • Causality: The electron-withdrawing nature of the quinazoline nitrogens activates the chlorine atoms towards SNAr. The C4 position is generally more electron-deficient and thus more susceptible to nucleophilic attack than other positions.[4]

  • Purification and Characterization: After cooling, purify the product using standard methods like flash column chromatography. Confirm the structure of the mono-substituted product by NMR and MS, verifying that the substitution occurred regioselectively at the desired position.

  • Biological Evaluation: Test the new analog in the primary binding assay (e.g., SPR) to determine its affinity (KD). A significant increase in affinity (lower KD) compared to the parent fragment indicates a successful elaboration and provides a valuable Structure-Activity Relationship (SAR) data point.

Conclusion

This compound represents a strategically designed fragment for FBDD campaigns, particularly against targets like protein kinases. Its simple, rigid scaffold provides an excellent starting point, while the dichlorinated substitution pattern offers dual, differentially reactive vectors for synthetic elaboration. By employing a systematic workflow of biophysical screening, structural determination, and rational, structure-guided chemistry, this fragment can be efficiently optimized into potent and selective lead compounds. The protocols and principles outlined in this document provide a robust framework for researchers to unlock the potential of this privileged scaffold in modern drug discovery.

References

Application Notes and Protocols for the Synthesis of 2,7-Dichloroquinazoline-Based Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Modern Drug Discovery

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure provides a well-defined three-dimensional orientation for substituent groups, enabling potent and selective interactions with a diverse array of biological targets. This has led to the development of numerous clinically successful drugs, particularly in oncology, where quinazoline-based molecules have emerged as potent tyrosine kinase inhibitors.[3][4][5] The inherent versatility of the quinazoline core allows for extensive structural modifications, making it an ideal framework for the construction of combinatorial libraries aimed at discovering novel therapeutic agents.[6]

This guide provides a detailed, field-proven protocol for the synthesis of a key intermediate, 2,7-dichloroquinazoline , and its subsequent elaboration into diverse chemical libraries. Dihaloquinazolines are powerful building blocks because the differential reactivity of the two chlorine atoms allows for sequential and regioselective functionalization, exponentially increasing the chemical space that can be explored from a single core structure. We will delve into the causality behind experimental choices, provide step-by-step protocols for synthesis and diversification via modern cross-coupling reactions, and offer practical guidance on purification, characterization, and troubleshooting.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Library Diversification (Regioselective at C2) cluster_2 Part 3: Further Functionalization (at C7) A 2-Amino-4-chlorobenzoic Acid B 7-Chloroquinazoline-2,4(1H,3H)-dione A->B Urea, Heat C This compound B->C POCl₃, Heat C2_Suzuki Suzuki Coupling (C-C Bond Formation) C->C2_Suzuki R-B(OH)₂, Pd Catalyst C2_Buchwald Buchwald-Hartwig (C-N Bond Formation) C->C2_Buchwald R¹R²NH, Pd Catalyst Lib_A 2-Aryl/Heteroaryl- 7-chloroquinazolines C2_Suzuki->Lib_A Lib_B 2-Amino- 7-chloroquinazolines C2_Buchwald->Lib_B C7_Func Cross-Coupling at C7 Lib_A->C7_Func Lib_B->C7_Func Final_Lib Fully Diversified Library C7_Func->Final_Lib

Figure 1: Overall workflow for the synthesis and diversification of this compound-based libraries.

Part 1: Synthesis of the this compound Core Scaffold

The synthesis of the this compound core is a robust two-step process. The first step establishes the quinazoline ring system, and the second step installs the reactive chlorine handles necessary for library diversification.

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

The foundational step is the cyclization of an appropriately substituted anthranilic acid. For our target, we begin with 2-amino-4-chlorobenzoic acid. The reaction with urea is a classical and cost-effective method to form the pyrimidinedione ring.

Causality and Mechanism: This reaction proceeds via an initial nucleophilic attack of the amino group on a urea-derived isocyanic acid equivalent (formed in situ at high temperatures), followed by an intramolecular cyclization and condensation to yield the stable quinazolinedione ring system.

Experimental Protocol:

  • Reagent Setup: In a 250 mL round-bottom flask, thoroughly mix 2-amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol) and urea (21.0 g, 350 mmol, 6 equivalents).

  • Reaction: Heat the solid mixture in an oil bath. The temperature should be gradually increased to 190-200 °C. The mixture will melt, and ammonia gas will evolve (ensure the reaction is performed in a well-ventilated fume hood).

  • Monitoring: Maintain the temperature for 4-5 hours until the gas evolution ceases and the reaction solidifies. The progress can be monitored by taking a small aliquot, dissolving it in base, and acidifying to check for complete consumption of the starting material by TLC.

  • Work-up: Allow the flask to cool to approximately 100 °C. Carefully add 100 mL of 2 M sodium hydroxide solution to the solid mass and heat the mixture with stirring until the product dissolves completely.

  • Purification: Filter the hot solution to remove any insoluble impurities. Transfer the warm filtrate to a larger beaker (e.g., 1 L) and cool in an ice bath. Acidify the solution by slowly adding concentrated hydrochloric acid with vigorous stirring until the pH is approximately 2-3.

  • Isolation: A voluminous white precipitate of 7-chloroquinazoline-2,4(1H,3H)-dione will form. Collect the solid by vacuum filtration using a Buchner funnel, wash thoroughly with cold distilled water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 80 °C to a constant weight. The expected yield is typically 85-95%.

Step 2: Chlorination to Yield this compound

The conversion of the stable quinazolinedione intermediate to the highly reactive dichloro derivative is achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃).

Causality and Mechanism: The hydroxyl groups of the tautomeric form of the quinazolinedione are converted into chlorosulfite esters by POCl₃, which are excellent leaving groups. Subsequent nucleophilic attack by chloride ions, generated from POCl₃, displaces these groups to yield the dichloro product. A catalytic amount of a tertiary amine like N,N-dimethylaniline can be used to accelerate the reaction.[7]

Experimental Protocol:

  • Safety First: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. [8][9][10][11][12] This entire procedure must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves.[8] Ensure an emergency eyewash and shower are immediately accessible.[10]

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to scrub evolved HCl), suspend 7-chloroquinazoline-2,4(1H,3H)-dione (5.0 g, 25.4 mmol) in phosphorus oxychloride (30 mL, 323 mmol).

  • Catalyst (Optional but Recommended): Add a catalytic amount of N,N-dimethylaniline (0.5 mL).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) using an oil bath. Maintain the reflux for 4-6 hours. The reaction should become a clear, homogenous solution. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is fully consumed.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (with appropriate trapping for the corrosive vapors). To ensure complete removal, co-evaporate with toluene (3 x 20 mL).[10]

  • Work-up: Perform this step with extreme caution. Slowly and carefully pour the residual oil onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. A precipitate will form.

  • Neutralization: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous suspension with dichloromethane or ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to afford this compound as a crystalline solid. Expected yields are in the range of 80-95%.

Part 2: Library Synthesis via Regioselective Cross-Coupling

The key to building a diverse library from this compound lies in the differential reactivity of the two chlorine atoms.

Understanding Regioselectivity

The chlorine atom at the C2 position is significantly more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling than the chlorine at the C7 position.

  • Electronic Rationale: The C2 position is part of the electron-deficient pyrimidine ring. The two nitrogen atoms exert a strong electron-withdrawing effect, making the C2 carbon more electrophilic and susceptible to attack. In contrast, the C7 position is on the benzene ring and is less activated. This reactivity pattern is well-documented for related dihaloquinazolines, where substitution occurs preferentially at the C4 position over positions on the benzene ring.[2][13] By analogy, C2 in our scaffold will be the primary site of reaction under controlled conditions.

Figure 2: Electronic properties governing regioselectivity. (Diagram is conceptual)

Protocol 1: Regioselective Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[14][15]

Experimental Protocol (Parallel Synthesis in 96-well plate format):

  • Plate Preparation: To each well of a 96-well reaction block, add this compound (20 mg, 0.1 mmol, 1.0 equiv).

  • Reagent Addition:

    • Add the corresponding aryl- or heteroarylboronic acid (0.12 mmol, 1.2 equiv).

    • Add a suitable palladium catalyst, such as Pd(PPh₃)₄ (5.8 mg, 0.005 mmol, 5 mol%).

    • Add a base, such as 2 M aqueous sodium carbonate solution (150 µL, 0.3 mmol, 3.0 equiv).

  • Solvent: Add a solvent mixture, typically 1,4-dioxane/water (4:1, 1 mL).

  • Reaction: Seal the reaction block securely. Place it in a heated shaker and agitate at 80-90 °C for 6-12 hours.

  • Monitoring: Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up: After cooling, quench the reactions by adding water (1 mL) to each well. Extract with ethyl acetate (2 x 1.5 mL). The organic layers can be combined and concentrated in vacuo using a centrifugal evaporator.

Representative Boronic Acids Rationale for Inclusion
Phenylboronic acidBasic aromatic scaffold
4-Methoxyphenylboronic acidElectron-donating group
4-(Trifluoromethyl)phenylboronic acidElectron-withdrawing group
Pyridine-3-boronic acidIntroduces a basic nitrogen for H-bonding
Thiophene-2-boronic acidBioisostere for a phenyl ring
4-(N-Boc-amino)phenylboronic acidHandle for further functionalization

Table 1: Example building blocks for Suzuki-Miyaura coupling.

Protocol 2: Regioselective Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation for introducing amine functionalities common in bioactive molecules.[16][17][18]

Experimental Protocol (Parallel Synthesis):

  • Inert Atmosphere: All steps should be performed under an inert atmosphere (Nitrogen or Argon).

  • Plate Preparation: To each well of a 96-well reaction block (containing a stir bar), add this compound (20 mg, 0.1 mmol, 1.0 equiv).

  • Reagent Addition:

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 4.2 mg, 0.005 mmol, 5 mol%).

    • Add the corresponding primary or secondary amine (0.12 mmol, 1.2 equiv).

    • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) (14.4 mg, 0.15 mmol, 1.5 equiv).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane (1 mL).

  • Reaction: Seal the reaction block. Place it in a heated shaker and agitate at 100-110 °C for 8-16 hours.

  • Work-up: After cooling, quench the reactions by adding saturated aqueous ammonium chloride solution (1 mL). Extract with ethyl acetate (2 x 1.5 mL). Concentrate the combined organic extracts using a centrifugal evaporator.

Representative Amines Rationale for Inclusion
AnilineSimple aromatic amine
MorpholineCommon heterocyclic scaffold in drugs
Piperazine (Boc-protected)Allows for further diversification after deprotection
BenzylamineIntroduces a flexible linker
CyclopropylamineIntroduces a strained ring system (sp³ character)

Table 2: Example building blocks for Buchwald-Hartwig amination.

Part 3: Library Purification and Characterization

The success of a library synthesis campaign hinges on efficient purification and reliable characterization of the final compounds.

Purification Strategy

For combinatorial libraries, parallel purification is essential.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase preparative HPLC is the gold standard for purifying libraries to a high degree of purity (>95%).[3] A generic gradient method (e.g., 10-90% acetonitrile in water with 0.1% TFA or formic acid) can be applied across the library, with fractions collected based on a UV or mass detector signal.

  • Automated Flash Chromatography: For larger scale synthesis or less polar compounds, automated parallel flash chromatography systems are highly effective.

Analytical Characterization
  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis. It provides rapid confirmation of the expected molecular weight of the product in each well and gives an estimate of purity based on the UV chromatogram.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): For hit compounds or representative examples from the library, full ¹H NMR analysis is required to unambiguously confirm the structure and isomeric purity.[1][19]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield in Chlorination Incomplete reaction; hydrolysis of POCl₃ or product during work-up.Ensure anhydrous conditions. Extend reflux time. Perform aqueous work-up rapidly at low temperature (ice bath).
Poor Regioselectivity Reaction temperature too high or reaction time too long, leading to C7 substitution.Lower the reaction temperature for the cross-coupling step (e.g., start at 60-70 °C). Monitor carefully and stop the reaction once the mono-substituted product is maximized.
Decomposition of Boronic Acid Instability of the boronic acid under reaction conditions.Use boronate esters (e.g., pinacol esters), which are often more stable. Ensure the base is added last and the reaction is properly deoxygenated.
Failure of Buchwald-Hartwig Inactive catalyst; poor choice of ligand/base; sensitive amine.Use a pre-catalyst (e.g., G3 or G4 palladacycles). Screen different ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., LHMDS, K₃PO₄). Ensure strictly anhydrous and oxygen-free conditions.
Difficult Purification Product co-elutes with starting material or by-products.Modify the HPLC gradient (make it shallower). Change the mobile phase additive (e.g., from TFA to formic acid). If using chromatography, try a different stationary phase.

Table 3: Common problems and solutions in quinazoline library synthesis.

References

Introduction: The Strategic Importance of the Quinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2,7-Dichloroquinazoline in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1] This "privileged scaffold" is present in numerous natural alkaloids and synthetic compounds, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] The versatility of the quinazoline core allows it to serve as a mimic of the purine ring system, enabling it to interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases.[6][7]

Within this important class of heterocycles, this compound stands out as a particularly valuable and versatile starting material for drug discovery. The differential reactivity of its two chlorine atoms—strategically positioned at the electron-deficient C2 and the benzenoid C7 positions—provides medicinal chemists with a powerful tool for building molecular complexity and diversity. The chlorine at the C2 (or C4) position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine at the C7 position is primed for transition-metal-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled functionalization of the quinazoline core, facilitating the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides an in-depth exploration of the applications of this compound, focusing on its use in the synthesis of kinase inhibitors. We will present detailed protocols for its key transformations, explain the rationale behind experimental choices, and summarize critical data to empower researchers in their drug development endeavors.

Core Application: A Versatile Precursor for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The quinazoline scaffold has been exceptionally successful in the development of potent and selective kinase inhibitors.[6][9] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature a 4-anilinoquinazoline core that acts as a "hinge-binder," occupying the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[6][10]

This compound is an ideal starting point for synthesizing libraries of kinase inhibitors. The general synthetic strategy involves two key steps, as illustrated below:

  • Nucleophilic Aromatic Substitution (SNAr): The more reactive C2 chlorine is typically displaced first by a substituted aniline or another nucleophile. This reaction establishes the crucial 2-aminoquinazoline core that interacts with the hinge region of the kinase.

  • Palladium-Catalyzed Cross-Coupling: The less reactive C7 chlorine is then functionalized using reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. This step allows for the introduction of a wide variety of substituents that can occupy the solvent-exposed region of the ATP-binding site, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

G cluster_0 Synthetic Strategy for Kinase Inhibitors start This compound step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) at C2 start->step1 R-NH₂ (e.g., Aniline) intermediate 7-Chloro-2-(substituted-amino)quinazoline step1->intermediate step2 Step 2: Pd-Catalyzed Cross-Coupling at C7 intermediate->step2 Suzuki, Buchwald-Hartwig, Sonogashira, etc. product Diverse Kinase Inhibitor Library (e.g., targeting EGFR, VEGFR, Src) step2->product

General workflow for synthesizing kinase inhibitors from this compound.

This two-step functionalization allows for the rapid generation of compound libraries with diverse substitutions at both the C2 and C7 positions, which is essential for optimizing biological activity.

Structure-Activity Relationship (SAR) Insights

The development of quinazoline-based inhibitors has generated a wealth of SAR data. Understanding these relationships is crucial for the rational design of new drug candidates.[11][12]

PositionSubstitution TypeGeneral Impact on ActivityRationale & Examples
C2/C4 Substituted AnilinesCritical for Hinge Binding. Small, electron-withdrawing groups on the aniline (e.g., 3-chloro, 3-ethynyl) are often optimal for EGFR inhibition.The aniline nitrogen and quinazoline N1 form key hydrogen bonds with the kinase hinge region. The aniline ring itself occupies a hydrophobic pocket.[6][7]
C6/C7 Small Alkoxy GroupsEnhances Potency. Methoxy or ethoxy groups can increase binding affinity.These groups can form additional hydrogen bonds or favorable hydrophobic interactions in the ATP binding site. Vandetanib and Erlotinib feature such substitutions.[6]
C6/C7 Solubilizing GroupsImproves Pharmacokinetics. Groups like morpholine or piperazine are often introduced to improve solubility and ADME properties.This position points towards the solvent-exposed region of the binding cleft, making it an ideal location to attach polar groups without disrupting core binding interactions. Afatinib and Dacomitinib utilize such moieties.[6]
C7 Aryl/Heteroaryl GroupsModulates Selectivity & Potency. Introduction of rings via Suzuki coupling can access additional binding pockets.This allows for the exploration of deeper pockets within the kinase active site, potentially leading to increased potency and selectivity against specific kinase family members.[8][9]

Experimental Protocols

The following protocols are provided as detailed, self-validating methodologies for the key transformations of this compound. The causality behind reagent choices is explained to provide a deeper understanding of the reaction mechanics.

Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol describes the reaction of this compound with a substituted aniline to form the core structure of many kinase inhibitors. The C2 position is generally more reactive than the C4 position in quinazolines towards nucleophilic attack due to the electronic influence of the adjacent nitrogen atoms.

Objective: To synthesize N-(substituted-phenyl)-7-chloroquinazolin-2-amine.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Isopropanol (IPA) or n-Butanol

  • Concentrated HCl (catalytic amount, ~0.1 eq)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., isopropanol, ~10 mL per mmol of quinazoline).

  • Reagent Addition: Add the substituted aniline (1.1 eq) to the suspension.

  • Acid Catalysis: Add a catalytic amount of concentrated HCl (e.g., 1-2 drops) to the mixture.

    • Rationale: The acid protonates the quinazoline ring, increasing its electrophilicity and accelerating the rate of nucleophilic attack.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature. The product hydrochloride salt will often precipitate.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold isopropanol or diethyl ether to remove unreacted starting materials.

  • Neutralization & Purification (if necessary):

    • The collected solid can be neutralized by suspending it in water and adding a base (e.g., saturated NaHCO₃ solution) until the pH is ~8.

    • Extract the free base product with an organic solvent (e.g., ethyl acetate or DCM).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel if required.

G cluster_1 SNAг Protocol Workflow prep 1. Prepare Vessel (Quinazoline, Solvent, N₂) add 2. Add Aniline & Catalytic HCl prep->add react 3. Heat to Reflux (4-12 h) add->react monitor 4. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Cool, Filter Product Salt monitor->workup Complete purify 6. Neutralize & Purify (if needed) workup->purify

Workflow for the SNAr reaction at the C2-position.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol details the palladium-catalyzed coupling of a 7-chloro-2-aminoquinazoline intermediate with a boronic acid to install an aryl or heteroaryl group at the C7 position.

Objective: To synthesize a 2,7-disubstituted quinazoline via C-C bond formation.

Materials:

  • 7-Chloro-2-(substituted-amino)quinazoline (from Protocol 1) (1.0 eq)

  • Arylboronic acid (e.g., furan-2-boronic acid) (1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • Vessel Preparation: To a Schlenk tube, add the 7-chloroquinazoline substrate (1.0 eq), the arylboronic acid (1.5 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).

    • Rationale: The base is crucial for the transmetalation step, activating the boronic acid. The choice of catalyst and ligand is critical; ligands like PPh₃ or dppf stabilize the palladium center and facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Degassing: Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to remove all oxygen.

    • Rationale: Oxygen can oxidize the Pd(0) active catalyst, deactivating it and leading to side reactions.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 90-100 °C and stir for the specified time (typically 6-18 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the mixture with water and then with brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired product.[13]

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its well-defined and orthogonal reactivity allows for the efficient and systematic synthesis of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. The protocols and SAR insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to leverage this powerful scaffold in their quest for new therapeutic agents. By understanding the underlying principles of its functionalization, chemists can rationally design and synthesize the next generation of targeted therapies.

References

Application Note: Kinase Selectivity Profiling of 2,7-Dichloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Criticality of Kinase Selectivity for Quinazoline-Based Inhibitors

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them a primary focus for therapeutic intervention, especially in oncology.[1][2] The quinazoline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with several approved drugs targeting enzymes like the Epidermal Growth Factor Receptor (EGFR).[3][4][5] The 2,7-dichloroquinazoline core represents a key pharmacophore for developing novel kinase inhibitors. However, a significant challenge in the development of kinase inhibitors is achieving selectivity.[1][6] Due to the highly conserved nature of the ATP-binding site across the human kinome, which comprises over 500 members, small molecule inhibitors often exhibit off-target activities.[1][7] These unintended interactions can lead to adverse side effects and diminish the therapeutic window of a drug candidate.[8]

Therefore, comprehensive kinase selectivity profiling is a non-negotiable step in the drug discovery pipeline for this compound analogs. This process involves screening a new chemical entity against a large panel of kinases to identify both its intended targets and any off-target liabilities.[9][10] This application note provides a detailed guide for researchers on how to approach the kinase selectivity profiling of this compound analogs, from assay selection and protocol execution to data analysis and interpretation.

Choosing the Right Assay Platform: A Multifaceted Decision

The selection of an appropriate assay technology is crucial for generating reliable and reproducible data. Several robust platforms are available for kinase activity and binding assays, each with its own set of advantages and limitations.[11][12]

  • Radiometric Assays: Often considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P- or ³³P-ATP) to a substrate.[11][12][13] They are highly sensitive and less prone to compound interference.

  • Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14][15][16] They offer a non-radioactive, homogeneous format suitable for high-throughput screening (HTS).[17]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are also widely used.[12][17] They rely on changes in fluorescence signal upon substrate phosphorylation or inhibitor binding.

  • Mobility Shift Assays (MSA): These assays directly measure the phosphorylation of a substrate by detecting the change in mobility of the phosphorylated versus non-phosphorylated substrate.[18][19]

For the initial broad selectivity profiling of this compound analogs, a luminescence-based assay like ADP-Glo™ offers a good balance of sensitivity, throughput, and operational simplicity.

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for kinase selectivity profiling.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound analogs) Kinase_Reaction Kinase Reaction Incubation Compound_Prep->Kinase_Reaction Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Kinase_Reaction Assay_Readout Signal Detection (e.g., Luminescence) Kinase_Reaction->Assay_Readout Data_Normalization Data Normalization (% Inhibition) Assay_Readout->Data_Normalization IC50_Calculation IC50 Curve Fitting Data_Normalization->IC50_Calculation Selectivity_Analysis Selectivity Score Calculation IC50_Calculation->Selectivity_Analysis

Caption: High-level workflow for kinase selectivity profiling.

Protocol: ADP-Glo™ Kinase Assay for Profiling this compound Analogs

This protocol is adapted for a 384-well plate format, suitable for screening against a kinase panel.[20][21]

Materials:

  • This compound analog library (solubilized in 100% DMSO)

  • Kinase panel of interest (e.g., from Eurofins[22], Reaction Biology[23], or Carna Biosciences[24])

  • ADP-Glo™ Kinase Assay Kit (Promega)[14][15]

  • Kinase-specific substrates and cofactors

  • Multi-channel pipettes and/or automated liquid handling system

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the this compound analogs in 100% DMSO.

    • Transfer a small volume (e.g., 1 µL) of the diluted compounds to the 384-well assay plates. Include DMSO-only wells as negative controls (0% inhibition) and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction:

    • Prepare the kinase reaction master mix containing the specific kinase, its substrate, and any necessary cofactors in the appropriate kinase buffer.

    • Add the kinase reaction mix (e.g., 2 µL) to each well of the assay plate containing the compounds.

    • Initiate the kinase reaction by adding ATP (e.g., 2 µL) to each well. The final ATP concentration should ideally be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[18]

    • Incubate the plate at room temperature for the recommended time for each specific kinase (typically 60 minutes).[20]

  • ADP-Glo™ Reagent Addition:

    • Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[25]

  • Kinase Detection Reagent Addition:

    • Add a volume of Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent will convert the ADP generated in the kinase reaction back to ATP and provide the necessary components for the luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[25]

  • Data Acquisition:

    • Measure the luminescence signal from each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition:

The raw luminescence data is first converted to percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_min_control) / (Signal_max_control - Signal_min_control))

Where:

  • Signal_compound is the luminescence signal in the presence of the test compound.

  • Signal_max_control is the average signal from the DMSO-only wells (representing 0% inhibition).

  • Signal_min_control is the average signal from wells with a known inhibitor that completely suppresses kinase activity (representing 100% inhibition).

2. IC50 Value Determination:

For compounds that show significant inhibition in the initial single-point screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50). The percent inhibition data is plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).

3. Data Presentation:

The IC50 values for a this compound analog against a panel of kinases should be summarized in a clear and concise table.

Kinase TargetIC50 (nM)
EGFR15
VEGFR2250
SRC800
ABL1>10,000
......

4. Quantifying Selectivity:

Several metrics can be used to quantify the selectivity of a compound. A simple approach is the Selectivity Score (S-score) , which is calculated as the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a specific concentration) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Another common method is to calculate the fold-selectivity of the compound for its primary target versus off-targets. For example, if the primary target is EGFR with an IC50 of 15 nM and an off-target is VEGFR2 with an IC50 of 250 nM, the compound is approximately 17-fold more selective for EGFR.

Visualizing Kinase Selectivity Data

A kinome tree map is a powerful tool for visualizing the selectivity profile of an inhibitor. This representation plots the inhibited kinases on a phylogenetic tree of the human kinome, providing an intuitive overview of the compound's target family preferences and off-target profile.

G cluster_kinome TK TK EGFR EGFR TK->EGFR VEGFR2 VEGFR2 TK->VEGFR2 SRC SRC TK->SRC ABL1 ABL1 TK->ABL1 TKL TKL STE STE CK1 CK1 AGC AGC CAMK CAMK CMGC CMGC root root->TK root->TKL root->STE root->CK1 root->AGC root->CAMK root->CMGC

Caption: A simplified kinome map visualizing inhibitor selectivity.

In this example, red indicates high potency, yellow moderate potency, and green low potency. This visual representation allows for a rapid assessment of the selectivity profile of the this compound analog.

Conclusion: A Pathway to More Selective Therapeutics

The development of selective kinase inhibitors is a paramount goal in modern drug discovery. For novel chemical series like this compound analogs, a rigorous and early assessment of kinase selectivity is essential to guide medicinal chemistry efforts and identify candidates with the highest potential for clinical success. By employing robust assay technologies, executing well-designed experimental protocols, and utilizing insightful data analysis and visualization techniques, researchers can effectively characterize the selectivity profiles of their compounds and make informed decisions to advance the next generation of targeted therapies.

References

cell-based assays using 2,7-dichloroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cell-Based Assays for the Functional Characterization of 2,7-Dichloroquinazoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the functional characterization of this compound derivatives in cell-based assays. The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] Derivatives with dichloro substitutions are being investigated for enhanced potency and unique pharmacological profiles. These application notes offer experienced-based insights and step-by-step protocols for evaluating the cytotoxic and mechanistic properties of these compounds. We will cover essential assays for determining anti-proliferative activity, mode of cell death, and impact on key cell signaling pathways, enabling researchers to build a comprehensive biological profile of their lead compounds.

Scientific Background: The Rationale for Targeting Kinase Signaling

The quinazoline core is a privileged scaffold frequently utilized in the design of ATP-competitive kinase inhibitors.[4] Many successful anti-cancer drugs, such as gefitinib and erlotinib, are built upon this structure and primarily target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][5] The dysregulation of EGFR and other receptor tyrosine kinases (RTKs) is a common driver of oncogenesis, leading to uncontrolled cell proliferation, survival, and metastasis.

The introduction of dichloro-substituents, such as in the 2,7-position, is a medicinal chemistry strategy intended to modulate the compound's interaction with the target's active site, potentially enhancing potency or altering the kinase selectivity profile. The primary hypothesized mechanism of action for these compounds is the inhibition of key signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are downstream of EGFR.[5] Evaluating a novel this compound derivative therefore requires a multi-faceted approach to confirm its biological activity and elucidate its mechanism.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Survival ERK ERK MEK->ERK ERK->Transcription Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Ligand Growth Factor (e.g., EGF) Ligand->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

Preliminary Assessment: Anti-Proliferative and Cytotoxic Effects

The initial step in characterizing any potential anti-cancer compound is to determine its effect on cell viability and proliferation. This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration), a key metric for compound potency. The MTT assay is a reliable, colorimetric method for this purpose.

Causality Behind the Method: The MTT assay measures the metabolic activity of a cell population. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A reduction in this signal after treatment indicates either reduced proliferation or increased cell death.

Protocol 2.1: MTT Cell Proliferation Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Cell culture medium, serum, and appropriate cancer cell lines (e.g., A549, MCF-7).

  • 96-well flat-bottom plates.

  • Dimethyl sulfoxide (DMSO), cell culture grade.

  • This compound derivative stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Rationale: Seeding density must be optimized for each cell line to ensure cells are in the logarithmic growth phase during the experiment.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. A common concentration range to start with is 0.01 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) and "medium-only" (no cells) controls.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Incubate for 3-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and pipette up and down to fully dissolve the crystals.

    • Critical Step: Complete solubilization is essential for accurate absorbance readings. Ensure no solid precipitate remains.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Presentation: The results should be used to calculate IC₅₀ values. Data can be presented as follows:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative XA549 (Lung Cancer)721.5 ± 0.2
Derivative XMCF-7 (Breast Cancer)725.2 ± 0.6
Positive Control (Gefitinib)A549 (Lung Cancer)720.8 ± 0.1

Mechanistic Insight: Determining the Mode of Cell Death

Once a compound demonstrates anti-proliferative activity, the next logical step is to determine how it is killing the cells. The primary mechanism for targeted anti-cancer agents is the induction of apoptosis (programmed cell death), which is distinct from necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this determination via flow cytometry.[7][8]

Causality Behind the Method:

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V is a protein with a high affinity for PS that, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells.[7]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis.[9]

By using both stains, we can differentiate between four cell populations:

  • Live Cells: Annexin V negative / PI negative.

  • Early Apoptotic Cells: Annexin V positive / PI negative.

  • Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive.

  • Necrotic Cells: Annexin V negative / PI positive (less common).

Caption: Experimental workflow for the Annexin V / PI apoptosis assay.

Protocol 3.1: Apoptosis Detection with Annexin V & PI

Materials:

  • FITC Annexin V Apoptosis Detection Kit (typically includes Annexin V-FITC, PI solution, and a 10X binding buffer).

  • Phosphate-Buffered Saline (PBS), cold.

  • Treated and untreated cell samples.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Treat cells with the this compound derivative at 1X and 5X the predetermined IC₅₀ for 24-48 hours. Include a vehicle-treated control.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, collect the culture medium, wash the plate with PBS, and then trypsinize the adherent cells. Combine the cells from the medium and the trypsinization step for each sample.

    • Rationale: It is critical to collect the floating cells, as these are often the cells that have already undergone apoptosis. Discarding them will lead to an underestimation of cell death.[9][10]

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock in deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11] Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

Target Validation: Probing the Signaling Pathway

The final piece of the puzzle is to confirm that the compound inhibits the intended biological target. Since quinazolines are known kinase inhibitors, Western blotting is an ideal method to assess the phosphorylation status of key proteins in the target pathway (e.g., EGFR and its downstream effectors Akt and ERK).

Causality Behind the Method: A successful kinase inhibitor will block the transfer of a phosphate group from ATP to its substrate protein. This can be visualized by using antibodies specific to the phosphorylated form of a protein. A decrease in the phosphorylation signal upon treatment with the compound indicates successful target engagement and inhibition.

Protocol 4.1: Western Blot for Phospho-Protein Analysis

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay kit (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Treatment & Lysis: Seed cells and allow them to attach. Starve cells of serum overnight to reduce basal signaling. Pre-treat with the this compound derivative for 2 hours, then stimulate with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to activate the pathway.

  • Immediately wash cells with cold PBS and lyse them on ice with lysis buffer containing phosphatase inhibitors.

    • Critical Step: The use of phosphatase inhibitors is mandatory to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20-30 µg), add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly, apply the ECL substrate, and image the chemiluminescent signal.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin).

Data Presentation: The expected results can be summarized in a table.

Target ProteinUntreatedEGF StimulatedEGF + Derivative X
p-EGFR Low/NoneHighLow/None
Total EGFR ConstantConstantConstant
p-Akt Low/NoneHighLow
Total Akt ConstantConstantConstant
β-Actin ConstantConstantConstant

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-dichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. As a key intermediate in the development of numerous pharmaceuticals, including kinase inhibitors, a robust and high-purity synthesis of this compound is paramount. This document provides in-depth troubleshooting, mechanistic insights, and validated protocols to help you optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, particularly in the common and critical step of converting 7-chloroquinazolin-4(3H)-one to this compound using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q1: My yield of this compound is consistently low. What are the primary causes and how can I fix them?

A1: Low yield is a frequent issue stemming from several factors: incomplete reaction, product degradation during workup, or the presence of moisture. The key is a systematic approach to optimization.

  • Causality: The conversion of the quinazolinone to the dichloro product is an equilibrium-driven process that is highly sensitive to conditions. The primary culprit is often hydrolysis. This compound is highly reactive and can readily hydrolyze back to the starting material, 7-chloroquinazolin-4(3H)-one, in the presence of water, especially under acidic conditions created during workup.[1][2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled chlorinating agents, as reagents like POCl₃ can absorb atmospheric moisture.[2][3]

    • Optimize Reagent Stoichiometry: A significant excess of the chlorinating agent (e.g., 10-20 molar equivalents of POCl₃) is often required to drive the reaction to completion.[4] A minimum of one molar equivalent is necessary just to convert the intermediates to the final product.[5]

    • Control Reaction Temperature and Time: The reaction typically requires heating to proceed at a reasonable rate (e.g., 100-110 °C).[4][6] Monitor the reaction by TLC or HPLC until the starting material is consumed. Insufficient heating can lead to an incomplete reaction, while excessive temperatures for prolonged periods can promote side product formation.

    • Refine the Workup Procedure: This is a critical step to prevent hydrolysis. Instead of quenching the reaction mixture directly in water, first remove the excess POCl₃ under reduced pressure.[6][7] An azeotropic distillation with a solvent like toluene is highly effective for removing the last traces.[6] The resulting residue can then be carefully quenched by pouring it onto crushed ice, followed by immediate neutralization with a cold, dilute base (e.g., NaHCO₃ or NH₄OH) and extraction into an organic solvent.[3]

Q2: My crude product analysis (TLC/HPLC/NMR) shows a significant amount of unreacted 7-chloroquinazolin-4(3H)-one. What went wrong?

A2: The presence of starting material indicates an incomplete chlorination reaction. This is distinct from hydrolysis during workup and points to issues within the reaction itself.

  • Causality: The reaction proceeds through phosphorylated intermediates which then react with chloride ions to form the product.[5] If these intermediates do not fully convert, they will revert to the starting material upon aqueous workup.

  • Troubleshooting Steps:

    • Increase Reaction Temperature/Duration: As a first step, ensure the reaction has been heated sufficiently (e.g., refluxing POCl₃ at ~105-110 °C) for an adequate time (typically 3-6 hours).[4][6]

    • Use a Catalyst/Base: The reaction can be accelerated by adding a catalytic amount of a high-boiling tertiary amine, such as N,N-dimethylaniline or diisopropylethylamine (DIPEA).[8] The base facilitates the initial phosphorylation step, leading to a cleaner and more efficient conversion.[5][8]

    • Verify Reagent Quality: Old or partially hydrolyzed POCl₃ will be less effective. Using a fresh bottle or distilling the reagent prior to use is recommended.

Q3: I'm observing several unexpected spots on my TLC plate. What are the likely side products?

A3: Besides the starting material, several other impurities can form, complicating purification. Identifying these is key to eliminating them.

  • Causality: The high reactivity of POCl₃ and the quinazolinone system can lead to several side reactions, most notably the formation of dimers.

  • Troubleshooting Steps & Common Impurities:

    • Pseudodimer Formation: This is a significant side product arising from the reaction between a phosphorylated intermediate and a molecule of unreacted quinazolinone.[5][8] This can be suppressed by ensuring the system remains basic (if a tertiary amine is used) throughout the addition of POCl₃ and by maintaining lower temperatures (<25 °C) during the initial phosphorylation stage before heating to drive the final conversion.[5]

    • Phosphorylated Intermediates: If the reaction is not heated sufficiently, (O)- and (N)-phosphorylated intermediates may remain.[5] These are typically unstable and will hydrolyze back to the starting material during workup but can complicate analysis of the crude reaction mixture.

    • Hydrolysis Products: As mentioned, the primary impurity is often the starting material, reformed via hydrolysis of the product.

The table below summarizes the most common impurities.

Impurity/Side ProductFormation MechanismKey CharacteristicsMitigation Strategy
7-chloroquinazolin-4(3H)-one Incomplete reaction or hydrolysis of the product.[1]More polar than the product (lower Rf on TLC).Ensure anhydrous conditions, use sufficient POCl₃, optimize workup.[2][3]
"Pseudodimer" Reaction between a phosphorylated intermediate and unreacted quinazolinone.[5][8]High molecular weight, often less soluble.Control temperature during initial reagent addition; use a tertiary amine base.[5]
Phosphorylated Intermediates Incomplete conversion of intermediates formed with POCl₃.[5]Unstable; revert to starting material on workup. Detectable by ³¹P NMR in situ.Ensure sufficient heating (70-90 °C) after initial phosphorylation.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the chlorination of a quinazolinone with POCl₃?

A1: The reaction is not a simple direct displacement. It occurs in two distinct stages that can be controlled by temperature.[5]

  • Phosphorylation: At lower temperatures (<25 °C), the quinazolinone reacts with POCl₃ to form a mixture of (O)- and (N)-phosphorylated intermediates. These intermediates are in rapid equilibrium.[5]

  • Chloride Displacement: Upon heating (70-90 °C), the (O)-phosphorylated intermediate, which is the more reactive species, undergoes nucleophilic attack by a chloride ion (Cl⁻). This displaces the dichlorophosphate group to yield the final 2-chloroquinazoline product.[5]

G cluster_0 Stage 1: Phosphorylation (Low Temp) cluster_1 Stage 2: Chlorination (High Temp) cluster_2 Side Reaction Pathway Quinazolinone 7-Chloroquinazolin-4(3H)-one Intermediates Equilibrating (O)- and (N)- Phosphorylated Intermediates Quinazolinone->Intermediates + POCl₃ < 25 °C Product This compound Intermediates_ref O-Phosphorylated Intermediate Intermediates_ref->Product + Cl⁻ 70-90 °C Dimer Pseudodimer Intermediates_ref2 Phosphorylated Intermediate Intermediates_ref2->Dimer Quinazolinone_ref Quinazolinone Quinazolinone_ref->Dimer

Caption: Mechanism of POCl₃ chlorination and dimer side reaction.

Q2: Are there effective alternatives to phosphorus oxychloride (POCl₃)?

A2: Yes, another common method is using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This combination forms the Vilsmeier reagent in situ, which acts as the chlorinating agent.[1] This method can sometimes be milder and avoid the phosphorus-based byproducts, which can simplify workup. However, it may require careful optimization of temperature and stoichiometry to be as effective as POCl₃.

Q3: What are the critical safety precautions when working with POCl₃ or SOCl₂?

A3: Both are highly corrosive and moisture-sensitive reagents that react violently with water to release HCl gas.

  • Always handle these reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Ensure all reactions are equipped with a gas trap (e.g., a bubbler or a scrubbing system with a dilute base) to neutralize the HCl evolved.

  • Quenching must be done slowly and carefully by adding the reaction mixture to ice, never the other way around.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound from 7-chloroquinazolin-4(3H)-one [6]

  • Materials:

    • 7-chloroquinazolin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • Toluene

    • Crushed Ice

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 7-chloroquinazolin-4(3H)-one (1.0 eq).

    • In a fume hood, carefully add phosphorus oxychloride (10-15 eq) to the flask.

    • Heat the reaction mixture to 100-110 °C (oil bath) and maintain for 3-5 hours, monitoring by TLC (e.g., 50% Ethyl Acetate in Hexanes) for the disappearance of the starting material.

    • Once complete, allow the mixture to cool to room temperature.

    • Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).

    • Add toluene (2-3 times the volume of the residue) and concentrate again under reduced pressure. Repeat this azeotropic distillation two more times to ensure complete removal of POCl₃.[6]

    • Very carefully, pour the resulting residue onto a vigorously stirred beaker of crushed ice.

    • Slowly neutralize the acidic aqueous mixture by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

    • Extract the aqueous layer with DCM or Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.

    • Purify the crude product by recrystallization (e.g., from ethanol or hexanes) or by column chromatography on silica gel.

References

Technical Support Center: Scaling Up 2,7-Dichloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,7-dichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important synthetic intermediate from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, scientifically grounded solutions and practical, field-proven advice.

I. Troubleshooting Guide: From Bench to Pilot Plant

Scaling up any chemical synthesis introduces challenges that may not be apparent at the lab scale.[1] The synthesis of this compound is no exception. This section provides a structured approach to troubleshooting common issues encountered during the scale-up process.

Problem 1: Decreased Yield and Slower Reaction Rates

Q: My reaction yield dropped significantly when I moved from a 1 L flask to a 20 L reactor, and the reaction is taking much longer to complete. What are the likely causes and how can I fix this?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[1][2] In larger vessels, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and decomposition.[2]

Troubleshooting Steps:

  • Evaluate Mixing Efficiency:

    • Causality: The geometry of the reactor and the design of the stirrer are critical for maintaining a homogeneous reaction mixture. Inadequate agitation can lead to poor heat distribution and localized concentration gradients.

    • Solution: Ensure the stirrer's design (e.g., anchor, turbine) and speed are appropriate for the reactor's size and the viscosity of the reaction mixture. For highly viscous slurries, a more powerful overhead stirrer may be necessary.[2]

  • Re-evaluate Temperature Control:

    • Causality: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. Uncontrolled exotherms can degrade starting materials, intermediates, or the final product.[2]

    • Solution: Use a jacketed reactor with a reliable temperature control unit. Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature. For highly exothermic steps, consider a semi-batch approach where one reactant is added portion-wise to manage the heat generated.[2]

  • Optimize Reaction Concentration:

    • Causality: A concentration that is optimal on a small scale might be problematic at a larger scale, leading to solubility issues or increased viscosity that hampers mixing.

    • Solution: Experiment with slightly lower concentrations (i.e., more solvent). While this might seem counterintuitive, improved mixing and heat transfer can often compensate for the lower concentration, leading to a better overall yield and purity profile.[2]

Problem 2: Increased Impurity Profile

Q: On a larger scale, I'm seeing a new, significant impurity in my HPLC analysis that was negligible on the bench. How can I identify and mitigate this?

A: The emergence of new impurities during scale-up often points to issues with reaction control, such as temperature fluctuations or prolonged reaction times, which can favor alternative reaction pathways.[2]

Troubleshooting Steps:

  • Impurity Identification and Characterization:

    • Solution: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using techniques like LC-MS, high-resolution mass spectrometry (HRMS), and NMR. Understanding the impurity's structure is the first step to understanding its formation.[2]

  • Review the Reaction Mechanism for Potential Side Reactions:

    • Causality: Once the impurity is identified, review the reaction mechanism to hypothesize how it might have formed. Common side reactions in quinazoline synthesis include over-alkylation, hydrolysis of intermediates if water is present, and oxidation.[2][3]

    • Example: In the synthesis of quinazolines, the C4 position is susceptible to oxidation, which can lead to the formation of a quinazolinone byproduct.[3]

    • Solution: Based on the hypothesized pathway, adjust the reaction parameters. This could involve:

      • Lowering the reaction temperature.

      • Reducing the reaction time.

      • Using a more selective reagent.

      • Ensuring an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.[2][3]

Problem 3: Challenges in Product Isolation and Purification

Q: My this compound readily crystallized on a small scale, but in the larger reactor, it's "oiling out" or forming a fine powder that is difficult to filter. How can I improve my crystallization and isolation process?

A: Crystallization is highly sensitive to scale-dependent factors like cooling rates, supersaturation levels, and agitation.[2]

Troubleshooting Steps:

  • Control the Cooling Rate:

    • Causality: Rapid cooling, more common in smaller flasks with a higher surface area, can lead to the formation of small, poorly filterable crystals or an amorphous solid.

    • Solution: Implement a controlled, gradual cooling profile in the jacketed reactor. This allows for the growth of larger, more uniform crystals that are easier to filter and wash.

  • Optimize Solvent System and Supersaturation:

    • Causality: "Oiling out" often occurs when the solution is too concentrated or the solvent is too effective at dissolving the product, leading to a liquid-liquid phase separation instead of crystallization.

    • Solution: If "oiling out" is observed, consider using a slightly larger volume of the primary solvent. Alternatively, slowly add an anti-solvent to induce crystallization. Seeding the solution with a small amount of pure crystalline material can also be highly effective in promoting the desired crystal formation.[2]

  • Improve Filtration and Drying:

    • Causality: Fine powders can clog filter media, leading to slow filtration times and product loss.

    • Solution: For large-scale filtration, use an appropriately sized filter, such as a Nutsche filter. Ensure the filter cake is washed effectively to remove residual solvents and soluble impurities. Drying under vacuum at a controlled temperature is crucial to obtain a stable, solvent-free product.

II. Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

Q1: What are the common synthetic routes to this compound, and what are the key considerations for scale-up?

A1: A common route involves the cyclization of a suitably substituted anthranilic acid derivative followed by chlorination. For example, starting from an aminobenzoic acid, cyclization with formamide can yield a quinazolinone, which is then chlorinated.[4] Key considerations for scale-up include the cost and availability of starting materials, the safety of the reagents (e.g., using thionyl chloride or phosphorus oxychloride for chlorination requires careful handling of corrosive and toxic materials and byproducts), and the overall process efficiency.[4][5]

Q2: Can you explain the regioselectivity of nucleophilic substitution on the this compound ring? Which chlorine is more reactive?

A2: In di-substituted quinazolines, such as 2,4-dichloroquinazoline, nucleophilic attack generally occurs preferentially at the C4 position under mild conditions.[6][7] The C2 position typically requires harsher conditions for substitution.[6] This regioselectivity is attributed to the electronic properties of the quinazoline ring system, where the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack.[7] While this compound has a different substitution pattern, understanding the principles from related analogs is crucial. The relative reactivity of the C2 and C7 positions will depend on the specific nucleophile and reaction conditions.

Reaction Conditions and Optimization

Q3: What solvents are typically used for this compound synthesis, and what are the scale-up implications?

A3: The choice of solvent is critical and depends on the specific reaction step. For cyclization reactions, high-boiling point solvents like diphenyl ether are sometimes used for thermal cyclizations.[8][9] For chlorination steps, solvents like toluene may be employed.[10] When scaling up, it's important to consider:

  • Boiling Point and Ease of Removal: High-boiling solvents can be difficult to remove at scale, potentially requiring high vacuum and elevated temperatures that could degrade the product.[2]

  • Solubility: The solvent must be able to dissolve the reactants to a sufficient concentration for the reaction to proceed efficiently.[3]

  • Safety and Environmental Impact: The toxicity, flammability, and environmental impact of the solvent are major considerations for large-scale production.

Solvent Typical Use Scale-Up Considerations
TolueneChlorinationGood for temperature control; relatively easy to remove.
Diphenyl EtherHigh-temp cyclizationDifficult to remove; potential for thermal degradation of product.[8]
DMFGeneral SynthesisGood solubility for many reactants, but difficult to remove at scale; can decompose at higher temperatures.[2]

Q4: Are there any catalysts used in the synthesis of quinazolines, and what are the challenges with them at scale?

A4: While the direct synthesis of this compound may not always involve a catalyst, related quinazoline syntheses can be metal-catalyzed (e.g., using copper or palladium).[11] When using catalysts at scale, challenges can include:

  • Catalyst Activity and Lifetime: Ensuring the catalyst remains active throughout the reaction is crucial. Deactivation can be caused by impurities in the starting materials or solvents.[3]

  • Cost and Recovery: Precious metal catalysts can be expensive, making their recovery and reuse important for the economic viability of the process.

  • Removal from Final Product: Residual metal in the final product is a major concern, especially for pharmaceutical applications, and requires robust purification methods to meet regulatory limits.

Safety Considerations

Q5: What are the primary safety hazards to be aware of when scaling up this compound reactions?

A5: Safety is paramount in any chemical synthesis, and the risks are amplified at a larger scale. Key hazards include:

  • Corrosive and Toxic Reagents: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and toxic.[5] Reactions should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE) must be worn. The quenching of these reagents is highly exothermic and must be done with extreme care.

  • Exothermic Reactions: As discussed, poor heat management can lead to runaway reactions. A thorough understanding of the reaction's thermal profile is essential before attempting a large-scale synthesis.[8]

  • Handling of Powders: this compound is a solid and should be handled with care to avoid inhalation.[12] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12]

III. Experimental Protocols and Visualizations

Workflow for Troubleshooting Scale-Up Issues

The following diagram illustrates a logical workflow for diagnosing and addressing common problems encountered during the scale-up of this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Scale-Up Start Problem Identified (e.g., Low Yield, High Impurities) Check_Mixing Evaluate Mixing Efficiency - Stirrer design & speed adequate? Start->Check_Mixing Yield/Rate Issue Check_Temp Assess Temperature Control - Internal probe used? - Exotherm controlled? Start->Check_Temp Yield/Rate Issue Check_Purity Verify Raw Material Quality - Purity consistent with lab scale? Start->Check_Purity Yield/Impurity Issue Identify_Impurity Isolate & Characterize Impurity (LC-MS, NMR) Start->Identify_Impurity New Impurity Observed Improve_Isolation Refine Isolation Protocol - Controlled cooling rate? - Anti-solvent addition? Start->Improve_Isolation Isolation Problem Optimize_Conditions Optimize Reaction Conditions - Temperature, Time, Concentration Check_Mixing->Optimize_Conditions No Check_Temp->Optimize_Conditions No Check_Purity->Optimize_Conditions No Identify_Impurity->Optimize_Conditions Solution Problem Resolved Optimize_Conditions->Solution Improve_Isolation->Solution

Caption: A logical workflow for troubleshooting common scale-up issues.

Illustrative Protocol: Chlorination of a Quinazolinone Precursor (Lab Scale)

This protocol is a generalized example and should be adapted based on the specific substrate and safety assessment.

  • Setup: In a fume hood, equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: Charge the flask with the quinazolinone precursor (1 equivalent) and a suitable solvent (e.g., toluene, 5-10 volumes).

  • Reaction: Under a nitrogen atmosphere, add phosphorus oxychloride (2-3 equivalents) dropwise via the dropping funnel at a controlled temperature (e.g., 0-10 °C).

  • Heating: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Workup: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by recrystallization or column chromatography.[13]

IV. References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. 11

  • Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives. Benchchem. 2

  • Troubleshooting common side reactions in quinazoline synthesis. Benchchem. 3

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange. 6

  • Challenges of scaling up chemical processes (based on real life experiences). ScienceDirect. 1

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate. 5

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. 4

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. 7

  • Technical Support Center: Optimization of 7-Chloroquinoline Synthesis. Benchchem. 8

  • 4,7-dichloroquinoline. Organic Syntheses. 9

  • Industrial preparation method of 4,7-dichloroquinoline. Google Patents. 10

  • 2,7-Dichloroquinoline. PubChem. 12

  • Purifying 6,7-Dimethoxy-4-phenoxy-quinoline: A Guide for Researchers. Benchchem. 13

References

Technical Support Center: Troubleshooting Kinase Assays with 2,7-Dichloroquinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 2,7-dichloroquinazoline inhibitors in kinase assays. This resource is designed to provide in-depth, experience-driven insights into common challenges and their solutions. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] However, their specific chemical properties, such as hydrophobicity, can introduce unique experimental hurdles.[4] This guide will equip you with the knowledge to anticipate, troubleshoot, and resolve these issues, ensuring the integrity and success of your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in a question-and-answer format, providing not just solutions but the underlying rationale for each troubleshooting step.

Issue 1: High Background Signal or Apparent False Positives

Q: My assay shows a high background signal, or my this compound inhibitor appears to be a potent inhibitor even in control experiments without the kinase. What could be the cause?

A: This is a common and critical issue that can arise from several sources, primarily related to the inhibitor's interaction with the assay components themselves rather than the target kinase.

Probable Causes & Step-by-Step Solutions:

  • Compound Interference with Detection System: Small molecules can directly interfere with fluorescence- or luminescence-based readouts.[5][6][7] Quinazoline derivatives, being aromatic heterocyclic compounds, have the potential to be intrinsically fluorescent or to quench the fluorescence of your reporter probe.[7]

    • Troubleshooting Protocol: Run a "No Enzyme" control.[8] This involves setting up the assay with all components, including the serially diluted inhibitor, but replacing the kinase with buffer. If the signal increases or decreases in a dose-dependent manner, it's a strong indicator of direct interference.[8]

  • Compound Aggregation: Hydrophobic compounds like many quinazoline derivatives can form colloidal aggregates in aqueous assay buffers.[4][8] These aggregates can non-specifically sequester proteins, including detection enzymes (like luciferase) or the kinase itself, leading to a false positive signal of inhibition.[8][9]

    • Troubleshooting Protocol: Test for detergent sensitivity. Repeat the kinase assay with your inhibitor in two parallel conditions: one with your standard buffer and another with the buffer supplemented with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.[8] If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is the likely culprit.[9]

  • Contaminated Reagents: Ensure that buffers and other reagents are freshly prepared and not contaminated.[10]

Control Experiment Purpose Expected Outcome (No Interference) Problem Indicated by Deviation
No Enzyme Control Identifies compound interference with the detection system.[8]Signal remains at background level across all inhibitor concentrations.[8]Dose-dependent signal change points to autofluorescence or quenching.[7][8]
No Substrate Control Measures kinase autophosphorylation.[8]Signal is significantly lower than the positive control.[8]High signal suggests autophosphorylation is a major contributor to the assay window.
Assay with Detergent Tests for compound aggregation.[8]IC50 value remains consistent with and without detergent.A significant rightward shift in IC50 with detergent suggests aggregation-based inhibition.[8]
Issue 2: Inhibitor Shows Low Potency or Complete Inactivity

Q: My this compound inhibitor shows much lower potency in my biochemical assay than expected, or it appears completely inactive. What should I investigate?

A: This discrepancy between expected and observed activity is a frequent challenge, often stemming from issues with the inhibitor's solubility, the assay conditions, or the reagents themselves.[11][12]

Probable Causes & Step-by-Step Solutions:

  • Poor Aqueous Solubility: this compound and its derivatives can be hydrophobic.[4] If the inhibitor precipitates out of the assay buffer, its effective concentration will be far lower than the nominal concentration, leading to apparent inactivity.[11]

    • Troubleshooting Protocol: Perform a visual solubility test. Prepare the highest concentration of your inhibitor in the final assay buffer, including the same percentage of DMSO as your experiment. Incubate under the same conditions and visually inspect for precipitation against a dark background.[11] If solubility is an issue, consider increasing the DMSO concentration (while ensuring it remains below a level that affects kinase activity, typically <1%) or adding a mild detergent.[4][11]

  • High ATP Concentration: Most kinase inhibitors, including many quinazoline derivatives, are ATP-competitive.[13][14] The measured potency (IC50) of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[13][15] If the ATP concentration is too high relative to the kinase's Michaelis constant (Km) for ATP, the inhibitor will appear less potent.[8][15]

    • Troubleshooting Protocol: Optimize the ATP concentration. Ideally, kinase assays for inhibitor profiling should be run at an ATP concentration that is equal to the Km of the kinase.[13][16][17] Under these conditions, for a competitive inhibitor, the Cheng-Prusoff relation indicates that the IC50 is twice the inhibition constant (Ki).[18] This allows for more comparable data across different studies and kinases.[16][17] If the Km is unknown, determine it experimentally or start with a low ATP concentration (e.g., 1-10 µM) and assess the impact on the signal window.

  • Incorrect Kinase or Substrate Concentration: The concentration of the kinase can limit the lowest IC50 value that can be accurately measured; the IC50 cannot be lower than half the kinase concentration.[9][13] Additionally, if the kinase concentration is too high, it can lead to rapid depletion of the substrate or ATP, causing the reaction to become non-linear.[8]

    • Troubleshooting Protocol: Ensure you are operating within the linear range of the reaction. Perform a time-course experiment to determine the time frame during which the reaction rate is linear. Also, run a kinase titration to find the lowest enzyme concentration that gives a robust signal-to-background ratio.[17]

  • Inhibitor Degradation: Ensure the inhibitor stock solution is fresh and has been stored correctly, protected from light and moisture, and has not undergone multiple freeze-thaw cycles.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for quinazoline-based kinase inhibitors?

A1: The quinazoline scaffold is a "privileged structure" often found in ATP-competitive kinase inhibitors.[1] These inhibitors typically bind to the ATP-binding pocket of the kinase, forming hydrogen bonds with the hinge region of the enzyme. The dichloro-substitutions on the quinazoline ring can influence the compound's potency and selectivity.[1] They are designed to prevent the binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase.

Q2: How do I choose the right assay format for my this compound inhibitor?

A2: The choice of assay format depends on several factors, including the available equipment, the nature of the kinase and substrate, and throughput requirements. Common formats include:

  • Fluorescence/Luminescence-Based Assays: These are high-throughput and include methods like ADP-Glo™, which measures ATP consumption.[19][20] They are excellent for primary screening but are susceptible to compound interference.[5][9]

  • Fluorescence Polarization (FP) Assays: These homogenous assays are suitable for high-throughput screening and measure the binding of a fluorescently labeled tracer to the kinase.[21][22]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like HTRF® or LanthaScreen® are robust and can minimize interference from compound autofluorescence.[19][23]

  • Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP is considered a gold standard for its sensitivity and resistance to compound interference, but it requires handling radioactive materials.[16][24]

Q3: My inhibitor is potent in a biochemical assay but weak in a cell-based assay. Why?

A3: This is a very common observation in drug discovery.[10][25] Several factors can contribute to this discrepancy:

  • Cell Permeability: The inhibitor may have poor membrane permeability and not reach its intracellular target.[10]

  • High Intracellular ATP: Cellular ATP concentrations are in the millimolar range (1-5 mM), which is much higher than the micromolar concentrations used in most biochemical assays.[15][17] This high concentration of the natural competitor (ATP) can significantly reduce the apparent potency of an ATP-competitive inhibitor in cells.[15]

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cell.

Q4: How many data points are recommended for a reliable IC50 curve?

A4: For a reliable determination of the IC50 value, a 10-point dose-response curve is generally preferred. However, a 5-point curve can also yield dependable data, especially for initial characterization.[18] It is crucial to span a wide concentration range, typically covering from no inhibition to complete inhibition.

Visualizing Workflows and Concepts

Kinase Assay Troubleshooting Logic

This diagram outlines a decision-making workflow for troubleshooting common kinase assay problems when using small molecule inhibitors.

G start Assay Problem (e.g., High Background, Low Potency) check_interference Run 'No Enzyme' Control start->check_interference check_solubility Check Compound Solubility check_interference->check_solubility No interference_pos Interference Detected (Autofluorescence/Quenching) check_interference->interference_pos Yes check_atp Review ATP Concentration check_solubility->check_atp No solubility_issue Precipitation Observed check_solubility->solubility_issue Yes atp_high ATP Conc. >> Km check_atp->atp_high Yes check_aggregation Run Assay with Detergent check_atp->check_aggregation No solution_interference Switch to Red-Shifted Dye or Orthogonal Assay (e.g., Radiometric) interference_pos->solution_interference solution_solubility Add Detergent (e.g., 0.01% Triton X-100) or Increase DMSO% solubility_issue->solution_solubility solution_atp Optimize ATP Conc. (Ideally, ATP = Km) atp_high->solution_atp end Problem Resolved solution_interference->end solution_solubility->end solution_atp->end aggregation_pos IC50 Shifts Right (Aggregation) check_aggregation->aggregation_pos Yes no_issue No Obvious Issue Proceed to Next Check check_aggregation->no_issue No solution_aggregation Confirm with Detergent. Consider structural modification. aggregation_pos->solution_aggregation solution_aggregation->end no_issue->end

Caption: A decision tree for troubleshooting kinase inhibitor assays.

General In Vitro Kinase Inhibition Assay Workflow

This diagram illustrates the standard steps for performing an in vitro kinase assay to determine inhibitor potency.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Buffer incubate Pre-incubate Kinase, Substrate, and Inhibitor prep_reagents->incubate prep_inhibitor Prepare Serial Dilution of Inhibitor in DMSO prep_inhibitor->incubate initiate Add ATP to Initiate Reaction incubate->initiate stop Stop Reaction & Add Detection Reagents initiate->stop measure Measure Signal (Luminescence, Fluorescence, etc.) stop->measure analyze Calculate % Inhibition & Determine IC50 Value measure->analyze

Caption: Standard workflow for an in vitro kinase inhibition assay.

References

preventing decomposition of 2,7-dichloroquinazoline during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,7-Dichloroquinazoline

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered when using this versatile but sensitive heterocyclic compound in organic synthesis. As a key building block in the synthesis of numerous pharmaceutical agents, including kinase inhibitors like Lapatinib, understanding its reactivity and stability is paramount to success.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively design more robust reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during a reaction?

A1: The decomposition of this compound is primarily driven by its susceptibility to nucleophilic attack and hydrolysis. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the two chlorine atoms makes the carbon atoms at positions 2 and 4 highly electrophilic and prone to substitution.[4][5][6][7]

Key decomposition pathways include:

  • Hydrolysis: Reaction with water, often catalyzed by acid or base, can replace one or both chlorine atoms with hydroxyl groups, leading to the formation of chloro-quinazolinone and quinazoline-dione byproducts.[8] This is particularly problematic in reactions that are not run under strictly anhydrous conditions or that generate water as a byproduct.

  • Nucleophilic Attack by Solvents or Reagents: Protic solvents (e.g., methanol, ethanol) or nucleophilic bases (e.g., hydroxides, alkoxides) can directly react with the substrate, leading to undesired side products.

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times increase the rate of all reactions, including decomposition pathways.[4] Similarly, strong acidic or basic conditions can promote degradation.

Q2: How can I visually or analytically detect if my this compound is decomposing?

A2: Monitoring your reaction is critical. Here’s how you can detect decomposition:

  • Thin-Layer Chromatography (TLC): This is the quickest method. You will observe the appearance of new, often more polar, spots in addition to your starting material and desired product. The formation of multiple, often streaky, spots is a strong indicator of decomposition.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative view of the reaction mixture.[9][10] The emergence of new peaks, especially those with different retention times than expected products, signals decomposition. A well-developed HPLC method can also be used to determine the stability of your starting material under various conditions before you even run the reaction.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. LC-MS allows you to identify the mass of the byproducts. For example, the mass corresponding to the replacement of a chlorine atom (mass ~35.5) with a hydroxyl group (mass ~17) is a clear sign of hydrolysis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter and provides actionable solutions grounded in chemical principles.

Problem 1: Low or no yield of the desired product, with starting material consumed.

This classic scenario often points to the decomposition of the starting material into various unidentified byproducts.

Potential Cause A: Hydrolysis

  • Why it Happens: Trace amounts of water in your solvents or reagents, or atmospheric moisture, can hydrolyze the highly reactive C-Cl bonds. This is exacerbated by elevated temperatures.

  • Solutions:

    • Rigorous Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) and cool under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

    • Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen from start to finish.[11]

    • Use of Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any in-situ water.

Potential Cause B: Incompatible Base

  • Why it Happens: Strong, nucleophilic bases (e.g., NaOH, KOH, NaOMe) can compete with your intended nucleophile, attacking the quinazoline core and leading to hydroxylation or alkoxylation.

  • Solutions:

    • Switch to a Non-Nucleophilic Base: Use weaker, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[12][13] These are strong enough to facilitate most coupling reactions but are poor nucleophiles.

    • Optimize Base Stoichiometry: Use the minimum amount of base required for the reaction to proceed. An excess can increase the rate of side reactions.

Problem 2: The reaction is selective at one chlorine atom but fails at the second.

This is a common challenge in sequential functionalization, often related to changes in the electronic properties of the intermediate.

Potential Cause: Deactivation of the Quinazoline Ring

  • Why it Happens: The reactivity of the two chlorine atoms on the quinazoline ring is not identical. For instance, in many dihaloquinazolines, the C4 position is more reactive to nucleophilic attack than the C2 position under mild conditions.[4][5][14] After the first substitution, the electron-donating character of the newly introduced group can reduce the electrophilicity of the remaining chlorinated carbon, making the second substitution more difficult.

  • Solutions:

    • Harsher Conditions for the Second Step: The second substitution may require more forcing conditions, such as higher temperatures or a stronger base/nucleophile.[4] However, this must be balanced against the risk of decomposition.

    • Change in Catalyst/Ligand System: For palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations, switching to a more electron-rich or sterically bulky phosphine ligand can facilitate the oxidative addition step for the less reactive C-Cl bond.[15][16]

    • Strategic Synthesis: Consider if the order of substitution can be reversed. Sometimes, introducing the second group first is more feasible.

Validated Preventative Protocols

To minimize decomposition, it is best to start with optimized, robust conditions. Below are detailed protocols for common reactions involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is designed to selectively couple a boronic acid at one of the chloro-positions while minimizing hydrolysis.

Reaction Principle: A palladium(0) catalyst facilitates the coupling of an organoboron species with an organohalide. The key steps are oxidative addition, transmetalation, and reductive elimination.[12][17][18]

Step-by-Step Methodology:

  • Flask Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[12]

  • Inert Atmosphere: Seal the flask and condenser with septa. Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable ligand like SPhos or XPhos (0.1 eq).

  • Solvent Addition: Via syringe, add a degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[11][12] The water is necessary for the transmetalation step but using a minimal amount in a mixed solvent system mitigates hydrolysis of the starting material.

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for the C-N bond formation, a common step in the synthesis of kinase inhibitors.[1]

Reaction Principle: This palladium-catalyzed reaction couples an amine with an aryl halide. The choice of ligand and base is critical to its success.[15][16][19][20][21]

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add this compound (1.0 eq), the amine (1.2 eq), a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable ligand (e.g., BINAP, XPhos, 0.04 eq) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Reaction: Seal the vessel and heat to 80-110 °C. The reaction progress should be monitored carefully by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Data Summary & Visualization

Table 1: Recommended Conditions for Common Reactions
Reaction TypeCatalyst/PrecatalystLigandBaseSolvent SystemTemperature (°C)Key Considerations
Suzuki Coupling Pd(PPh₃)₄ or Pd₂(dba)₃PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80 - 100Rigorous degassing of solvents is crucial to prevent catalyst oxidation.
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BINAP, XPhos, RuPhosNaOtBu, K₃PO₄, LHMDSToluene, THF, Dioxane80 - 110Must be run under strictly anhydrous and anaerobic conditions. Base is highly air-sensitive.
SNAr (Amines) N/AN/AK₂CO₃, DIPEAIsopropanol, Acetonitrile, DMFRefluxUse of a proton scavenger base (DIPEA, TEA) can be beneficial.[13]
Diagrams

Below are visualizations of key processes described in this guide.

DecompositionPathways Fig 1. Key Decomposition Pathways A This compound B Chloro-quinazolinone (Hydrolysis Product) A->B H₂O (Acid/Base cat.) C Alkoxy-chloroquinazoline (Solvent Attack) A->C ROH / Base (e.g., NaOMe) D Desired Product A->D Reaction Conditions

Caption: Key decomposition pathways for this compound.

TroubleshootingWorkflow Fig 2. Troubleshooting Workflow Start Low Reaction Yield? CheckSM Is Starting Material Consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes SM_No No CheckSM->SM_No Decomposition Suspect Decomposition SM_Yes->Decomposition Inactive Reaction Inactive SM_No->Inactive SolutionDecomp Implement Preventative Measures: - Anhydrous Conditions - Non-nucleophilic Base - Lower Temperature Decomposition->SolutionDecomp SolutionInactive Troubleshoot Reaction: - Check Catalyst Activity - Increase Temperature - Screen Solvents/Ligands Inactive->SolutionInactive

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of 2,7-Dichloroquinazoline Derivatives from Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced purification strategies. This guide is designed for researchers, scientists, and professionals in drug development who are facing the challenge of isolating 2,7-dichloroquinazoline from its isomers, a common bottleneck in synthetic chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these separation challenges.

Introduction: The Challenge of Dichloroquinazoline Isomer Separation

The synthesis of this compound is often accompanied by the formation of positional isomers, most notably 2,6-dichloroquinazoline. Due to their structural similarity, these isomers exhibit very close physicochemical properties, making their separation a non-trivial task. This guide will provide a systematic approach to tackling this purification challenge, leveraging techniques from recrystallization to advanced chromatography.

Understanding the Physicochemical Landscape

The successful separation of isomers hinges on exploiting subtle differences in their physical and chemical properties. While specific experimental data for 2,7- and 2,6-dichloroquinazoline is not always readily available, we can infer likely differences based on their structures.

PropertyThis compound2,6-DichloroquinazolineImplication for Separation
Polarity Likely to be slightly more polar due to the asymmetry of the chlorine substitution, which can create a small net dipole moment.The more symmetric substitution pattern might result in a lower net dipole moment and thus, slightly lower polarity.This polarity difference is the primary handle for separation by normal-phase chromatography.
Solubility May exhibit slightly different solubility profiles in various organic solvents.Solubility will be similar to the 2,7-isomer but with subtle variations depending on the solvent.These differences can be exploited in fractional recrystallization.
Crystal Lattice The molecular shape will influence how it packs into a crystal lattice.Different molecular geometry will lead to a distinct crystal packing.Differences in crystal packing energy can be leveraged during recrystallization.
Melting Point Not readily available in open literature.164 °C[1]A significant difference in melting points can indicate the potential for successful purification by recrystallization.

Purification Strategies: From Benchtop to High-Resolution

Fractional Recrystallization: The First Line of Defense

Recrystallization is often the most straightforward and scalable method for purifying crystalline solids. The success of this technique for isomer separation relies on differences in solubility and crystal packing.

Experimental Protocol: Optimizing Recrystallization

  • Solvent Screening:

    • Begin by testing the solubility of the crude isomeric mixture in a range of solvents at room temperature and at their boiling points. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexane/ethyl acetate mixtures.[2][3]

    • The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

  • Procedure:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.

    • If no crystals form, consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then allow to stand.

    • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

    • Analyze the purity of the crystals and the mother liquor by an appropriate method (e.g., TLC, HPLC, or ¹H NMR).

  • Iterative Process:

    • If the initial recrystallization does not yield the desired purity, a second recrystallization of the enriched crystals may be necessary.

Column Chromatography: For More Challenging Separations

When recrystallization fails to provide adequate separation, column chromatography is the next logical step. The key to resolving closely related isomers is to optimize the stationary and mobile phases to maximize the small differences in their polarity.[4]

Experimental Protocol: High-Resolution Flash Column Chromatography

  • TLC Method Development:

    • Develop a thin-layer chromatography (TLC) method that shows some separation between the two isomers.

    • Test various solvent systems, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a more polar solvent like ethyl acetate or dichloromethane.

    • The ideal solvent system will give Rf values for the isomers between 0.2 and 0.4, with a visible separation (ΔRf > 0.1).

  • Column Preparation and Execution:

    • Use a high-quality silica gel with a small particle size for better resolution.

    • Pack the column carefully to avoid air bubbles and channels.

    • Load the sample, dissolved in a minimal amount of the mobile phase or a non-polar solvent, onto the column.

    • Elute the column with the optimized solvent system, collecting small fractions.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

Troubleshooting Guides

Co-elution of Isomers in Column Chromatography

This is a common and frustrating issue when separating isomers. The following decision tree provides a systematic approach to troubleshooting co-elution.[5][6][7]

Caption: Troubleshooting workflow for co-eluting isomers.

Poor Recovery After Recrystallization

Low yield after recrystallization can be due to several factors.

IssuePossible CauseSuggested Solution
Low Yield of Crystals The compound is too soluble in the chosen solvent, even at low temperatures.Try a different solvent or a solvent/anti-solvent system.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product Remains in Mother Liquor The isomers form a solid solution or eutectic mixture.Consider an alternative purification method like column chromatography.
Cooling was too rapid, leading to precipitation of impurities.Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in a this compound synthesis?

A1: The most common positional isomer is 2,6-dichloroquinazoline, which arises from the use of starting materials that are not regiochemically pure or from non-selective reactions.

Q2: How can I quickly assess the purity of my this compound sample?

A2: ¹H NMR spectroscopy is an excellent tool for assessing isomeric purity. The aromatic protons of the 2,7- and 2,6-isomers will have distinct chemical shifts and coupling patterns, allowing for quantification of the isomeric ratio. HPLC is also a highly effective method for determining purity.

Q3: I'm still seeing co-elution with HPLC. What are my options?

A3: If standard C18 columns are not providing separation, consider columns with different selectivities. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different interactions with aromatic isomers and may provide the necessary resolution.[8] Adjusting the mobile phase composition and gradient can also have a significant impact.

Q4: Can I use preparative TLC for this separation?

A4: While preparative TLC can be used for small-scale purifications, it is often less efficient and provides lower resolution than flash column chromatography for separating closely related isomers. It is best suited for situations where only a small amount of pure material is needed for characterization.

Advanced Separation Techniques: When All Else Fails

For extremely challenging separations where the isomers are nearly identical in their chromatographic behavior, more advanced techniques may be necessary.

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers significantly higher resolution than flash chromatography and is often capable of separating very similar isomers. Method development on an analytical scale is crucial before scaling up to a preparative system.[2]

  • Supercritical Fluid Chromatography (SFC): Can sometimes provide unique selectivity for isomer separation and has the advantage of faster run times and easier solvent removal.

This technical guide provides a comprehensive framework for approaching the purification of this compound from its isomers. By systematically applying the principles of recrystallization and chromatography, and by following a logical troubleshooting workflow, researchers can successfully isolate the desired product in high purity.

References

Technical Support Center: Optimizing Reaction Conditions for Dichloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of dichloroquinazoline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with these critical heterocyclic scaffolds. While the principles discussed are broadly applicable, we will focus on the well-documented synthesis of 4,7-dichloroquinazoline as a primary exemplar to illustrate common challenges and optimization strategies. The insights provided can be readily adapted for other isomers, including 2,7-dichloroquinazoline.

Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving robust and reproducible results.

Synthetic Strategy Overview

The most prevalent and reliable pathway to 4,7-dichloroquinazoline is a two-stage process commencing from a substituted anthranilic acid. This strategy offers high convergence and allows for purification of the key intermediate, which is often crucial for a clean and high-yielding final step.

Synthesis_Workflow cluster_0 Stage 1: Quinazolinone Formation cluster_1 Stage 2: Chlorination A 2-Amino-4-chlorobenzoic Acid + Formamide B Cyclocondensation (Niementowski Reaction) A->B Heat (Conventional or MW) ~150-160°C C 7-Chloro-4(3H)-quinazolinone B->C D 7-Chloro-4(3H)-quinazolinone E Chlorination with POCl₃ D->E Heat ~100-110°C F 4,7-Dichloroquinazoline E->F

Caption: General two-stage workflow for the synthesis of 4,7-dichloroquinazoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 4,7-dichloroquinazoline?

The most widely adopted route involves the cyclocondensation of 2-amino-4-chlorobenzoic acid with formamide to produce 7-chloro-4(3H)-quinazolinone, followed by chlorination with a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of DMF.[1][2][3] This two-step approach is robust and generally high-yielding.

Q2: The chlorination step is giving me trouble. What are the most critical parameters to control?

The chlorination of the quinazolinone intermediate is the most sensitive step. The critical parameters are:

  • Anhydrous Conditions: Chlorinating agents like POCl₃ react vigorously with water. Any moisture will consume the reagent, lower the yield, and can lead to unwanted side products. Ensure all glassware is oven-dried and reagents are anhydrous.[4]

  • Temperature Control: The reaction of quinazolinones with POCl₃ proceeds through a two-stage mechanism: an initial phosphorylation at lower temperatures (< 25°C) followed by chloride displacement at higher temperatures (70–90°C) to form the product.[5] Insufficient heat will stall the reaction at the intermediate stage, while excessive heat can cause decomposition and tar formation.

  • Reagent Purity: Use a fresh, unopened bottle of POCl₃ or one that has been stored properly under an inert atmosphere. Partially hydrolyzed POCl₃ is a common cause of reaction failure.

Q3: My crude product after chlorination is a dark, intractable tar. What is the likely cause?

Tar formation is typically a result of decomposition at excessively high temperatures.[6] The quinazoline ring can be sensitive to harsh conditions. To mitigate this, ensure the reaction temperature does not significantly exceed the optimal range (typically 100-110°C for POCl₃).[2] Running the reaction at a higher dilution (more POCl₃ as solvent) can sometimes prevent intermolecular reactions that lead to polymers.[7]

Q4: How can I prevent the hydrolysis of 4,7-dichloroquinazoline during workup?

4,7-dichloroquinazoline is highly susceptible to nucleophilic attack, especially by water, which will convert it back to the 7-chloro-4(3H)-quinazolinone starting material. To prevent this:

  • Quench on Ice: The workup procedure almost universally involves pouring the cooled reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.[8] This rapidly precipitates the product while keeping the aqueous environment cold, minimizing the rate of hydrolysis.

  • Avoid Protic Solvents: Do not use alcohols for recrystallization unless you are performing a substitution reaction. For purification, use non-protic solvents like toluene or ethyl acetate.[8]

  • Thorough Washing: Wash the filtered solid thoroughly with cold water to remove any residual acid, then dry it immediately under a vacuum.[8]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Stage 1: Synthesis of 7-Chloro-4(3H)-quinazolinone
ProblemPossible Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reaction temperature or time. 2. Poor quality of starting materials.1. Optimize Reaction Conditions: Monitor progress by TLC. If using conventional heating, extend the reaction time to 4 hours or increase the temperature to 160°C.[3] For microwave synthesis, a temperature of 150°C for 15-30 minutes is often effective.[3] 2. Verify Starting Materials: Ensure the 2-amino-4-chlorobenzoic acid is pure. Recrystallize if necessary.
Formation of Multiple Products The Niementowski reaction can sometimes yield side products depending on the substituents.Purification is Key: The crude product from this step should be purified before proceeding. Recrystallization from ethanol or an ethanol/water mixture is typically effective for isolating the desired quinazolinone.[3]
Stage 2: Chlorination to 4,7-Dichloroquinazoline

Issue: The reaction stalls or yields are consistently low.

This is the most common failure point. The following decision tree provides a logical workflow for troubleshooting.

Troubleshooting_Chlorination Start Reaction Stalled or Low Yield? Anhydrous Are conditions strictly anhydrous? (Oven-dried glassware, fresh reagents) Start->Anhydrous Temp Is the temperature correct? (100-110°C for POCl₃) Anhydrous->Temp Yes Fix_Anhydrous SOLUTION: Dry all equipment and use fresh, anhydrous reagents. Anhydrous->Fix_Anhydrous No Reagent Is the POCl₃ fresh / high purity? Temp->Reagent Yes Fix_Temp SOLUTION: Increase temperature to 100°C. Monitor by TLC. Temp->Fix_Temp No Time Has enough time been allowed? (Typically 3-5 hours) Reagent->Time Yes Fix_Reagent SOLUTION: Use a new, sealed bottle of POCl₃. Reagent->Fix_Reagent No Fix_Time SOLUTION: Extend reaction time and continue monitoring. Time->Fix_Time No Success Reaction should now proceed. Continue to workup. Time->Success Yes

Caption: Troubleshooting decision tree for the chlorination step.

Issue: Product hydrolyzes back to starting material during workup.

  • Cause: As discussed in the FAQ, the C4 position is highly electrophilic and reactive towards water.

  • Solution: The speed and temperature of the workup are critical. Ensure the reaction mixture is fully cooled before quenching. Use a large volume of ice and maintain vigorous stirring to dissipate heat and precipitate the product quickly. Do not allow the filtered product to sit wet for extended periods. Dry it under vacuum as soon as it has been washed.[4][8]

Optimized Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. POCl₃ and SOCl₂ are corrosive and react violently with water.

Protocol 1: Synthesis of 7-Chloro-4(3H)-quinazolinone

This protocol is adapted from established methods for Niementowski-type cyclizations.[3]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chlorobenzoic acid (5.0 g, 29.1 mmol, 1.0 eq) and formamide (25 mL, excess).

  • Heating: Heat the reaction mixture in an oil bath to 150-160°C. Maintain this temperature for 3 hours. The reaction progress can be monitored by TLC (e.g., 10% Methanol in Dichloromethane).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid may form.

  • Isolation: Pour the mixture into 200 mL of ice-cold water with stirring.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water (3 x 50 mL). The solid can be further purified by recrystallization from ethanol to yield 7-chloro-4(3H)-quinazolinone as a white solid.

Protocol 2: Chlorination to 4,7-Dichloroquinazoline

This protocol is based on a high-yield procedure reported in the literature.[2]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube, place 7-chloro-4(3H)-quinazolinone (3.0 g, 16.6 mmol, 1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 15 mL) to the flask. A catalytic amount of N,N-dimethylaniline (0.2 mL) can be added to facilitate the reaction, though it is often successful without.

  • Heating: Heat the reaction mixture in an oil bath to 100°C and maintain for 3 hours with stirring. The solid should dissolve as the reaction progresses.

  • Work-up (Critical Step): Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice (approx. 300 g). Slowly and carefully , pour the reaction mixture onto the ice with vigorous stirring in the fume hood. The addition is exothermic and will release HCl gas.

  • Isolation: The product will precipitate as a pale yellow or off-white solid. Continue stirring for 15-20 minutes until all the ice has melted.

  • Filtration: Collect the solid by vacuum filtration. Wash the solid thoroughly with a large volume of cold water until the filtrate is neutral (check with pH paper).

  • Drying: Dry the product under vacuum to afford 4,7-dichloroquinazoline. The product is typically used in the next step without further purification, but it can be recrystallized from toluene if necessary.

References

Navigating the Challenges of 2,7-Dichloroquinazoline in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common solubility challenges encountered with 2,7-dichloroquinazoline in aqueous buffers. As a weakly basic and hydrophobic molecule, this compound often presents significant hurdles in achieving the desired concentrations for in vitro and in vivo studies. This document is designed to equip you with the knowledge and experimental protocols to overcome these issues, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I am unable to dissolve this compound directly in my aqueous buffer (e.g., PBS, TRIS). What is the primary reason for this poor solubility?

The poor aqueous solubility of this compound is multifactorial, stemming from its molecular structure. The quinazoline core is an aromatic heterocyclic system, which is inherently hydrophobic. The two chlorine substituents further increase the lipophilicity of the molecule, making it difficult for polar water molecules to effectively solvate it and overcome the strong intermolecular forces within the crystal lattice of the solid compound.[1]

Q2: What is the recommended first step for preparing a working solution of this compound for my experiments?

Direct dissolution in aqueous buffers is generally not recommended due to the high probability of precipitation.[2] The standard and most effective approach is to first prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended primary solvent for this purpose.[2]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound, which can be serially diluted for various experimental applications.

Materials:

  • This compound (powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional)

  • 0.22 µm syringe filter (DMSO-compatible, optional for sterile applications)

Procedure:

  • Equilibration: Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of the compound into a sterile tube or vial. To prepare 1 mL of a 10 mM stock solution, you would weigh 0.19903 mg of this compound (Molecular Weight: 199.03 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the container with the compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Securely cap the container and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can facilitate dissolution.[2] Visually inspect the solution to confirm the absence of any undissolved particles.

  • Sterilization (Optional): For sterile applications, such as cell culture, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]

Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of DMSO. Here is a troubleshooting workflow to address this problem:

G start Precipitation observed upon dilution of DMSO stock in aqueous buffer q1 Is the final DMSO concentration in your assay <0.5%? start->q1 sol1 Reduce final DMSO concentration. High concentrations can be toxic to cells and may affect protein function. q1->sol1 a1_no q2 Have you tried pH modification? q1->q2 a1_yes a1_yes Yes a1_no No sol2 Adjust buffer pH. For a weakly basic compound like This compound, lowering the pH (e.g., to pH 5-6) can increase solubility. q2->sol2 a2_no q3 Have you considered using co-solvents or other excipients? q2->q3 a2_yes a2_yes Yes a2_no No sol2->q3 sol3 Incorporate co-solvents (e.g., PEG 400, ethanol) or surfactants (e.g., Tween 80) in your buffer. Start with low concentrations. q3->sol3 a3_no end_node If issues persist, consider advanced formulation strategies like cyclodextrin complexation or solid dispersions. q3->end_node a3_yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for precipitation issues.

Q4: How does pH affect the solubility of this compound, and how can I use this to my advantage?

To leverage this, you can try preparing your aqueous buffer at a pH that is 1-2 units below the presumed pKa of the compound. For instance, using a buffer at pH 4-5 could significantly enhance solubility compared to a neutral buffer at pH 7.4.

Protocol 2: pH-Dependent Solubility Assessment

This protocol allows you to experimentally determine the optimal pH for solubilizing your compound.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • A series of buffers with different pH values (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8)

  • Calibrated pH meter

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Preparation of Supersaturated Solutions: In separate vials for each buffer pH, add an excess amount of the this compound DMSO stock solution to a known volume of the buffer. The goal is to have undissolved precipitate.

  • Equilibration: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and measure the concentration of the dissolved this compound using a validated analytical method like UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility against the final measured pH of each buffer solution to identify the pH range with the highest solubility.[1]

Q5: What are co-solvents and surfactants, and how can they improve the solubility of this compound?

If pH adjustment is not sufficient or compatible with your experimental system, the use of co-solvents or surfactants is a viable alternative.

  • Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This can enhance the solubility of hydrophobic compounds.[5] Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol.

  • Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility. Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Pluronic® F-68 are frequently used.

When using these excipients, it is crucial to start with low concentrations (e.g., 1-5% for co-solvents, 0.01-0.1% for surfactants) and verify their compatibility with your assay, as they can interfere with biological components at higher concentrations.

Data Summary: Physicochemical Properties of Related Compounds

While experimental data for this compound is limited, the predicted properties of structurally similar compounds can provide valuable insights for troubleshooting.

CompoundPredicted pKaPredicted LogPReference
2-Chloro-4-amino-6,7-dimethoxyquinazoline4.35 ± 0.30-[3]
2,6-dichloro-4-amino-7-methoxyquinazoline3.87 ± 0.30-[6]
4,6-Dichloroquinazoline-2.9366[7]
2,4-Dichloro-7-fluoroquinazoline-0.91 ± 0.30-[8]

Advanced Strategies

For particularly challenging cases, or for in vivo applications where high concentrations are required, more advanced formulation strategies may be necessary:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like this compound, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.

  • Solid Dispersions: This technique involves dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC).[1] This can reduce the particle size to a minimum and convert the drug to a more soluble amorphous form.

Conclusion

The successful use of this compound in experimental settings hinges on overcoming its inherent solubility challenges. By systematically employing the strategies outlined in this guide—starting with the preparation of a DMSO stock solution and progressing through pH optimization, the use of co-solvents, and other excipients—researchers can achieve stable and reproducible working solutions. Always validate the compatibility of your final formulation with your specific assay to ensure the integrity of your results.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,7-Dichloroquinazoline and 2,4-Dichloroquinazoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, exhibiting pharmacological activities that span from anticancer and antimicrobial to anti-inflammatory and cardiovascular treatments. The strategic functionalization of the quinazoline scaffold is paramount in drug discovery, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.

Among the myriad of quinazoline derivatives, dichloroquinazolines serve as pivotal intermediates for the synthesis of more complex molecules. Their two chlorine atoms act as reactive handles for nucleophilic aromatic substitution (SNAr), a powerful tool for introducing diverse functionalities. This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 2,7-dichloroquinazoline and 2,4-dichloroquinazoline. Understanding the differential reactivity of these isomers is crucial for researchers, scientists, and drug development professionals in designing efficient and regioselective synthetic routes to novel therapeutic candidates.

Electronic Landscape of Dichloroquinazolines: A Tale of Two Isomers

The reactivity of a substituted aromatic ring in SNAr reactions is fundamentally governed by its electronic properties. The presence of electron-withdrawing groups enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. In the context of dichloroquinazolines, both the nitrogen atoms of the pyrimidine ring and the chlorine substituents are electron-withdrawing, rendering the quinazoline core electrophilic. However, the positions of these chlorine atoms drastically influence the electronic distribution and, consequently, the reactivity of the molecule.

2,4-Dichloroquinazoline: A Well-Defined Hierarchy of Reactivity

The case of 2,4-dichloroquinazoline is well-documented in the scientific literature. There is a clear and established hierarchy of reactivity between the two chlorine atoms: the chlorine at the C4 position is significantly more labile towards nucleophilic displacement than the one at the C2 position.[1][2][3] This pronounced difference in reactivity is a direct consequence of the electronic architecture of the quinazoline ring.

The C4 position is vinylogous to a nitrile, and its electrophilicity is enhanced by the proximity of the N3 nitrogen atom. Nucleophilic attack at C4 leads to a resonance-stabilized intermediate, often referred to as a Meisenheimer complex, where the negative charge can be delocalized onto the electronegative N1 and N3 atoms.[1] Density Functional Theory (DFT) calculations have corroborated these empirical observations, revealing a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 carbon, indicating it as the more favorable site for nucleophilic attack.[2][4]

This differential reactivity allows for a high degree of regioselectivity in synthetic transformations. By carefully controlling reaction conditions, chemists can selectively substitute the C4 chlorine under mild conditions (e.g., lower temperatures), leaving the C2 chlorine intact for subsequent functionalization under more forcing conditions (e.g., elevated temperatures).[1]

This compound: A Predicted Reactivity Profile

Direct experimental data comparing the reactivity of this compound is scarce in the literature. However, by applying fundamental principles of physical organic chemistry, we can construct a robust, predictive model of its reactivity.

In this compound, the chlorine atom at C2 is situated within the electron-deficient pyrimidine ring, analogous to its position in the 2,4-isomer. The chlorine at C7, however, is on the benzene ring. While chlorine is an electron-withdrawing group via induction, it is also a weak resonance donor. Its effect on the reactivity of the C2 position is transmitted through the fused ring system.

The key to understanding the comparative reactivity lies in how the second chlorine substituent modulates the electrophilicity of the C2 position.

  • In 2,4-dichloroquinazoline, the C4-chloro group exerts a strong electron-withdrawing inductive effect on the pyrimidine ring, further activating the C2 position towards nucleophilic attack, albeit to a lesser extent than its own activation of the C4 position.

  • In this compound, the C7-chloro group's electron-withdrawing inductive effect on the C2 position is attenuated by its greater distance. Furthermore, the C7 position is meta to the N1-C2 bond, a position from which resonance effects do not strongly influence the C2 position.

Therefore, it is predicted that the C2 position in this compound will be less electrophilic, and thus less reactive, than the C4 position in 2,4-dichloroquinazoline. The more pertinent comparison is the reactivity of the C2 position in both isomers. It is plausible that the C2 position in 2,4-dichloroquinazoline is slightly more activated than in this compound due to the closer proximity of the strongly electron-withdrawing C4-chloro substituent.

The following diagram illustrates the predicted relative reactivity of the chloro-positions in both isomers towards a generic nucleophile (Nu⁻).

G 2,4_C4 C4-Cl 2,4_C2 C2-Cl 2,7_C2 C2-Cl 2,7_C7 C7-Cl Reactivity Reactivity High High Moderate Moderate Low Low

Caption: Predicted reactivity hierarchy of chloro-substituents in dichloroquinazolines.

Comparative Reactivity in SNAr: A Data-Driven Analysis

IsomerPositionNucleophileReaction ConditionsYieldReference
2,4-Dichloroquinazoline C4Hydrazine hydrateEthanol, 0-5 °C, 2 hGood[1]
2,4-Dichloroquinazoline C4Various aminesMild conditions (e.g., room temp.)Good to excellent[2][4]
2,4-Dichloroquinazoline C2Hydrazine hydrateIsopropanol, reflux, 1 h (after C4 substitution)Good[1]
4,7-Dichloroquinazoline C4Various nucleophilesRequires activation (e.g., from 7-chloro-4-hydroxyquinazoline with POCl₃ at 100°C)High[5]

The data clearly shows that the C4 position of 2,4-dichloroquinazoline is highly reactive, undergoing substitution under very mild conditions. The C2 position of the same molecule requires significantly more energy to react. The synthesis of 4,7-dichloroquinazoline from its 4-hydroxy precursor requires heating with a chlorinating agent, a standard procedure to generate a reactive leaving group at C4, further underscoring the inherent electrophilicity of this position.

Experimental Protocol: A Head-to-Head Comparison of Reactivity

To provide a practical framework for researchers to directly compare the reactivity of these two isomers, the following experimental protocol is proposed. This procedure uses a common nucleophile, morpholine, and standardized reaction conditions to allow for a direct comparison of reaction rates and yields.

Objective:

To compare the reactivity of the C2 positions of this compound and 2,4-dichloroquinazoline (after selective C4 substitution) towards morpholine under standardized SNAr conditions.

Materials:
  • This compound

  • 2,4-Dichloroquinazoline

  • Morpholine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

Procedure:

Part A: Selective Substitution of 2,4-Dichloroquinazoline at C4

  • To a solution of 2,4-dichloroquinazoline (1.0 mmol) in a suitable solvent such as ethanol (10 mL) at 0 °C, add a solution of a primary amine (e.g., benzylamine, 1.0 mmol).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-chloro-4-aminoquinazoline derivative.

Part B: Comparative Substitution at C2

  • In two separate reaction vessels, dissolve this compound (0.5 mmol) and the 2-chloro-4-aminoquinazoline derivative from Part A (0.5 mmol) in anhydrous DMF (5 mL).

  • To each vessel, add morpholine (0.6 mmol) and potassium carbonate (1.0 mmol).

  • Heat both reaction mixtures to 80 °C and monitor the progress of each reaction by TLC at regular time intervals (e.g., every 30 minutes).

  • Upon completion (or after a set time, e.g., 4 hours), cool the reaction mixtures to room temperature.

  • Pour each reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography.

  • Compare the yields and reaction times for the two reactions to assess the relative reactivity of the C2 position in each starting material.

The following workflow diagram illustrates the proposed experimental comparison.

Caption: Experimental workflow for comparing the reactivity of dichloroquinazolines.

Conclusion and Future Perspectives

The reactivity of dichloroquinazolines in nucleophilic aromatic substitution is a nuanced interplay of electronic and positional effects. 2,4-Dichloroquinazoline exhibits a well-defined and synthetically useful regioselectivity, with the C4 position being markedly more reactive than the C2 position. While direct comparative experimental data for this compound is limited, a thorough analysis of electronic principles allows for a confident prediction of its reactivity profile. The C2 position of this compound is anticipated to be less reactive than the C4 position of the 2,4-isomer and likely possesses a reactivity comparable to, or slightly less than, the C2 position of 2,4-dichloroquinazoline.

The proposed experimental protocol provides a clear and direct method for validating these predictions and quantifying the reactivity differences. Such data would be invaluable to the medicinal chemistry community, enabling more informed decisions in the design and synthesis of novel quinazoline-based therapeutics. Further computational studies, particularly focusing on the transition state energies for nucleophilic attack on both isomers, would provide deeper theoretical insights to complement experimental findings.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2,7-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents, particularly in oncology. Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. Among these, 2,7-dichloroquinazoline serves as a crucial starting point for the synthesis of potent kinase inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into the rational design of next-generation targeted therapies. We will delve into the causality behind experimental choices, present comparative biological data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The this compound Core: A Strategic Starting Point

The selection of this compound as a foundational scaffold is a deliberate choice rooted in its synthetic utility and inherent potential for targeted drug design. The two chlorine atoms at positions 2 and 7 offer distinct advantages:

  • Differential Reactivity: The chlorine at the 2-position is generally more susceptible to nucleophilic substitution than the one at the 7-position. This differential reactivity allows for sequential and site-selective modifications, enabling the systematic construction of diverse chemical libraries.

  • Vector for Interaction: The 7-position chlorine, while less reactive, can be replaced through more forcing conditions or transition-metal-catalyzed cross-coupling reactions. Substituents at this position often project into the solvent-exposed region of the kinase ATP-binding pocket, influencing solubility and providing opportunities for additional interactions.

  • Modulation of Physicochemical Properties: The presence of two chlorine atoms significantly impacts the electronics and lipophilicity of the quinazoline core, which can be fine-tuned through subsequent modifications to optimize drug-like properties.

Comparative Analysis of 2,7-Disubstituted Quinazoline Derivatives

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents introduced at these key positions. The following sections provide a comparative overview of how different modifications impact their efficacy, primarily as kinase inhibitors in the context of cancer therapy.

Substitutions at the 2-Position: The Anchor in the ATP-Binding Pocket

The 2-position of the quinazoline ring is pivotal for anchoring the molecule within the ATP-binding site of many kinases. Modifications at this position directly influence the potency and selectivity of the inhibitor.

Derivative TypeR2 SubstituentBiological Target(s)Key SAR InsightsRepresentative IC50 Values
Anilino Derivatives Substituted AnilinesEGFR, VEGFRThe nature and position of substituents on the aniline ring are critical. Small, electron-withdrawing groups (e.g., F, Cl) are often favored.EGFR: 0.1-10 µM
Alkoxy/Aryloxy Derivatives -OR' (R' = alkyl, aryl)Various KinasesCan form hydrogen bonds with the hinge region of the kinase. The size and nature of the R' group influence selectivity.Varies widely depending on the kinase.
Amino Derivatives -NR'R''Various KinasesOften involved in hydrogen bonding. The basicity and steric bulk of the amine are important for activity.Varies widely depending on the kinase.

Table 1: Comparative activity of 2-substituted 7-chloroquinazoline derivatives. (Note: IC50 values are indicative and can vary based on assay conditions and specific cell lines used).

Substitutions at the 7-Position: Fine-Tuning Potency and Properties

While the 2-position often serves as the primary binding anchor, modifications at the 7-position are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Derivative TypeR7 SubstituentBiological Target(s)Key SAR InsightsRepresentative IC50 Values
Alkoxy Derivatives -OR' (e.g., -OCH3, -OCH2CH2OH)EGFR, VEGFRSmall alkoxy groups can enhance binding affinity. The introduction of polar groups can improve solubility.EGFR: 0.05-5 µM
Amino Derivatives -NR'R''Various KinasesCan form additional hydrogen bonds and salt bridges, significantly impacting potency.Varies widely depending on the kinase.
Carbon-Linked Substituents (via Cross-Coupling) Aryl, HeteroarylVarious KinasesOffers a way to introduce larger, more complex moieties to probe for additional binding interactions.Varies widely depending on the kinase.

Table 2: Comparative activity of 7-substituted 2-chloroquinazoline derivatives. (Note: IC50 values are indicative and can vary based on assay conditions and specific cell lines used).

Mechanistic Insights: Targeting Key Signaling Pathways

Many 2,7-disubstituted quinazoline derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two prominent targets.

EGFR Signaling Pathway

The EGFR signaling pathway plays a central role in regulating cell proliferation and survival.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of many cancers.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline This compound Derivative Quinazoline->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7][8][9][10]

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Proliferation ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Quinazoline This compound Derivative Quinazoline->VEGFR Inhibits VEGF VEGF (Ligand) VEGF->VEGFR Binds

Caption: Inhibition of the VEGFR signaling pathway by this compound derivatives.

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are paramount.

Synthesis of this compound

A plausible synthetic route to the this compound core is outlined below, adapted from established procedures for similar dichlorinated heterocycles.[11]

Synthesis_Workflow cluster_synthesis Synthetic Workflow Start 4-Chloroanthranilic Acid Intermediate1 7-Chloro-4(3H)-quinazolinone Start->Intermediate1 Formamide, Reflux Product This compound Intermediate1->Product POCl3, Reflux

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 7-Chloro-4(3H)-quinazolinone

  • To a solution of 4-chloroanthranilic acid in formamide, heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 7-chloro-4(3H)-quinazolinone.

Step 2: Synthesis of this compound

  • Suspend 7-chloro-4(3H)-quinazolinone in phosphorus oxychloride (POCl3).

  • Heat the mixture to reflux for 3-5 hours.

  • After cooling, carefully quench the excess POCl3 by slowly adding the reaction mixture to crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of enzyme activity and inhibition.

Materials:

  • Recombinant target kinase (e.g., EGFR, VEGFR)

  • Substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions, kinase, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (50% growth inhibition) or IC50 value.

Conclusion

The this compound scaffold is a highly versatile and promising starting point for the development of novel kinase inhibitors. A systematic exploration of substitutions at both the 2- and 7-positions, guided by the structure-activity relationships outlined in this guide, can lead to the discovery of potent and selective drug candidates. The provided experimental protocols offer a robust framework for the synthesis and evaluation of these compounds, ensuring the generation of reliable and reproducible data. As our understanding of the complex signaling networks that drive cancer progression deepens, the rational design of targeted therapies based on privileged scaffolds like this compound will continue to be a cornerstone of modern drug discovery.

References

Confirming Target Engagement of 2,7-Dichloroquinazoline Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, the quinazoline scaffold has emerged as a privileged structure for the design of potent kinase inhibitors.[1][2] Derivatives of this heterocyclic core, such as the FDA-approved drugs gefitinib and erlotinib, have demonstrated significant clinical efficacy by targeting key signaling nodes like the Epidermal Growth Factor Receptor (EGFR).[3][4][5] The development of novel analogs, including those with a 2,7-dichloroquinazoline backbone, necessitates rigorous validation of their intended biological mechanism. A critical and often challenging step in this process is unequivocally demonstrating that the compound engages its molecular target within the complex milieu of a living cell.[6]

This guide provides a comparative analysis of key methodologies for confirming the target engagement of a hypothetical this compound inhibitor, hereafter referred to as "DCQ-1," a putative inhibitor of EGFR. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is on creating self-validating experimental systems that provide robust and interpretable data.

The Central Challenge: Moving Beyond Biochemical Potency

While in vitro assays are invaluable for determining the direct inhibitory activity of a compound against a purified enzyme, they do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, protein-protein interactions, and off-target effects can significantly influence a compound's efficacy.[7][8] Therefore, confirming target engagement in a cellular context is paramount to building confidence in a compound's mechanism of action and its potential as a therapeutic agent.

Comparative Analysis of Target Engagement Methodologies

Choosing the appropriate assay to confirm target engagement is a critical decision that depends on factors such as the nature of the target protein, available reagents, and desired throughput.[6] Here, we compare four widely adopted techniques: Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay, Fluorescence Polarization (FP) Assay, and in vitro Kinase Activity Assays.

Table 1: At-a-Glance Comparison of Target Engagement Assays
Method Principle Key Advantages Key Limitations Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Label-free; applicable to native proteins in cells and tissues.Requires a specific antibody for detection; not all proteins show a thermal shift.Low to Medium
NanoBRET™ Target Engagement Assay Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound.High-throughput; provides quantitative affinity data in live cells.Requires genetic modification of the target protein; tracer availability can be a limitation.High
Fluorescence Polarization (FP) Assay Measures the change in polarization of a fluorescently labeled ligand upon binding to a target protein.Homogeneous assay format; suitable for high-throughput screening.Requires a fluorescently labeled probe; can be prone to interference from fluorescent compounds.High
In Vitro Kinase Activity Assay Measures the inhibition of the target kinase's ability to phosphorylate a substrate.Direct measure of functional inhibition; well-established methodology.Does not directly measure binding; may not reflect cellular activity.Medium to High

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a powerful biophysical method that directly assesses target engagement in a physiological context without the need for compound or protein labeling.[2] The underlying principle is that the binding of a ligand, such as DCQ-1 to EGFR, stabilizes the protein structure, making it more resistant to thermal denaturation.[2] This change in thermal stability is then quantified, typically by Western blotting, to confirm target engagement.

dot

cluster_0 CETSA Workflow A Treat cells with DCQ-1 or vehicle control B Heat cells at a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble EGFR by Western Blot C->D E Plot melt curves to determine thermal shift D->E

Caption: CETSA experimental workflow.

Experimental Protocol: CETSA for DCQ-1 Engagement with EGFR

  • Cell Culture and Treatment:

    • Seed A431 cells (an EGFR-overexpressing cell line) in 10 cm dishes and grow to 80-90% confluency.

    • Treat the cells with varying concentrations of DCQ-1 or a vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.[9]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 25°C.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blotting:

    • Normalize the protein concentration of the soluble fractions using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for EGFR, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate. Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.[7]

  • Data Analysis:

    • Quantify the band intensities for EGFR at each temperature.

    • Normalize the intensity of each band to the unheated control (100% soluble).

    • Plot the percentage of soluble EGFR as a function of temperature to generate melting curves for both the vehicle- and DCQ-1-treated samples. A rightward shift in the melting curve for the DCQ-1-treated sample indicates thermal stabilization and thus, target engagement.

NanoBRET™ Target Engagement Assay

Expertise & Experience: The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding to a target protein in live cells.[3] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[3][11] A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a dose-dependent decrease in the signal.[5]

dot

cluster_1 NanoBRET Workflow F Transfect cells with NanoLuc®-EGFR fusion vector G Add DCQ-1 at varying concentrations F->G H Add fluorescent tracer G->H I Measure BRET signal H->I J Plot dose-response curve to determine IC50 I->J

Caption: NanoBRET experimental workflow.

Experimental Protocol: NanoBRET for DCQ-1 Engagement with EGFR

  • Cell Preparation and Transfection:

    • Transfect HEK293 cells with a plasmid encoding for a NanoLuc®-EGFR fusion protein.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of DCQ-1 in Opti-MEM I Reduced Serum Medium.

    • Add the diluted DCQ-1 or vehicle control to the cells.

    • Immediately add the fluorescent tracer at a predetermined optimal concentration.

  • Signal Measurement:

    • Incubate the plate at 37°C for 2 hours.

    • Add the NanoBRET® Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure the donor (460 nm) and acceptor (618 nm) emission signals.[12]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio as a function of the DCQ-1 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of DCQ-1 required to displace 50% of the tracer.

Fluorescence Polarization (FP) Assay

Expertise & Experience: The FP assay is a homogeneous, in-solution method that measures the binding of a small fluorescent molecule to a larger protein.[13] When a fluorescently labeled ligand (tracer) is excited with polarized light, it emits depolarized light due to its rapid tumbling in solution. Upon binding to a larger protein, the tumbling rate of the tracer slows down, resulting in an increase in the polarization of the emitted light.[14] A test compound that competes with the tracer for binding will cause a decrease in polarization.

dot

cluster_2 FP Assay Workflow K Incubate fluorescently labeled EGFR ligand with EGFR protein L Add DCQ-1 at varying concentrations K->L M Excite with polarized light L->M N Measure fluorescence polarization M->N O Plot dose-response curve to determine IC50 N->O

Caption: FP Assay experimental workflow.

Experimental Protocol: FP Assay for DCQ-1 Engagement with EGFR

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human EGFR kinase domain in assay buffer.

    • Prepare a stock solution of a fluorescently labeled EGFR ligand (e.g., a fluorescently tagged known EGFR inhibitor).

    • Prepare serial dilutions of DCQ-1 in assay buffer.

  • Assay Procedure:

    • In a black, 384-well plate, add the diluted DCQ-1 or vehicle control.

    • Add the EGFR protein and incubate for 15 minutes at room temperature.

    • Add the fluorescently labeled ligand to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Signal Measurement:

    • Read the plate on a fluorescence plate reader equipped with polarization filters.

  • Data Analysis:

    • Calculate the change in fluorescence polarization.

    • Plot the polarization values as a function of the DCQ-1 concentration.

    • Fit the data to a competitive binding model to determine the IC50 value.

In Vitro Kinase Activity Assay

Expertise & Experience: This is a direct functional assay that measures the ability of a compound to inhibit the enzymatic activity of the target kinase.[15] The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase.[16] A reduction in substrate phosphorylation in the presence of the inhibitor confirms its inhibitory activity.

dot

cluster_3 Kinase Activity Assay Workflow P Incubate EGFR enzyme with DCQ-1 at varying concentrations Q Initiate reaction with ATP and substrate P->Q R Incubate to allow phosphorylation Q->R S Stop reaction and quantify phosphorylated substrate R->S T Plot dose-response curve to determine IC50 S->T

Caption: In Vitro Kinase Activity Assay workflow.

Experimental Protocol: In Vitro Kinase Activity Assay for DCQ-1

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human EGFR enzyme in kinase assay buffer.

    • Prepare a stock solution of a suitable EGFR substrate (e.g., a synthetic peptide).

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of DCQ-1 in kinase assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted DCQ-1 or vehicle control.

    • Add the EGFR enzyme to each well and pre-incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA-based).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each DCQ-1 concentration relative to the vehicle control.

    • Plot the percentage of inhibition as a function of the DCQ-1 concentration.

    • Fit the data to a dose-response model to determine the IC50 value.

Visualizing the Biological Context: EGFR Signaling Pathway

To fully appreciate the impact of confirming target engagement, it is crucial to understand the biological pathway in which the target operates. EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Its dysregulation is a hallmark of many cancers.

dot

cluster_4 Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates DCQ1 DCQ-1 DCQ1->EGFR inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes

Caption: Simplified EGFR signaling cascade and the point of inhibition by DCQ-1.

Conclusion: A Multi-Faceted Approach to Target Validation

Confirming that a novel inhibitor, such as a this compound derivative, engages its intended target in a cellular context is a cornerstone of modern drug discovery.[6] No single method is universally superior; rather, a multi-pronged approach that combines direct binding assays with functional cellular assays provides the most robust evidence of a drug's mechanism of action. The choice of assay should be guided by the specific research question, the nature of the target, and available resources. By employing the rigorous, self-validating protocols outlined in this guide, researchers can build a strong foundation for the continued development of novel and effective kinase inhibitors.

References

A Researcher's Guide to Deconvoluting Off-Target Effects of 2,7-Dichloroquinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology and other therapeutic areas.[1][2] Compounds bearing the 2,7-dichloroquinazoline core have been explored for their potent inhibitory activity against key signaling kinases like EGFR and VEGFR.[3][4] However, the conserved nature of the ATP-binding pocket across the human kinome means that kinase inhibitors are rarely monospecific.[5] Unintended interactions, or "off-target" effects, are a common liability that can lead to toxicity or confound the interpretation of a compound's therapeutic mechanism.[6][7] In some cases, these off-target interactions can be harnessed for therapeutic benefit, a concept known as polypharmacology.[7][8]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess and compare the off-target profiles of this compound derivatives. We will move beyond simple checklists, explaining the causality behind experimental choices to build a self-validating system for compound evaluation. Our approach integrates computational prediction, direct biochemical and biophysical validation, and in-cell confirmation to build a holistic understanding of a compound's true biological activity.

The Strategic Framework for Off-Target Assessment

A robust assessment of off-target effects is not a linear process but an integrated, iterative workflow. Early, cost-effective computational screens should inform the design of more resource-intensive experimental assays. The data from these experiments, in turn, validate and refine the computational models. This multi-pronged strategy is essential for mitigating risk and reducing late-stage failures in the drug discovery pipeline.[9][10]

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Functional Impact IS In Silico Screening (Similarity, Docking, ML) HP Hypothesis Generation: Potential Off-Target List IS->HP Prioritizes IV In Vitro Assays (Kinome Profiling, Biophysical) HP->IV Guides Assay Selection KD Quantitative Data: (IC50, Kd, Selectivity Score) IV->KD Measures CB Cell-Based Assays (CETSA, Chemoproteomics) KD->CB Informs Cellular Studies TE Target Engagement Confirmed in a Physiological Context CB->TE Verifies SP Safety Pharmacology & Phenotypic Screening TE->SP Triggers Safety Assessment CR Compound Risk/Benefit Profile (Toxicity vs. Polypharmacology) SP->CR Defines

Caption: Integrated workflow for assessing off-target effects.

Pillar 1: In Silico Prediction — The First Line of Inquiry

Computational methods provide a rapid and cost-effective way to scan the entire proteome for potential off-target interactions, generating testable hypotheses to guide subsequent experiments.[11][12] This initial screen is crucial for prioritizing compounds and flagging potential liabilities early.

MethodPrincipleKey AdvantagesKey Limitations
Chemical Similarity Compounds with similar 2D structures or pharmacophores are likely to bind to similar protein targets.[11]High-throughput, computationally inexpensive, does not require protein structures.Can miss "activity cliffs" where small structural changes lead to large changes in activity.
Molecular Docking Simulates the binding of the compound into the 3D structure of known off-target proteins to predict binding affinity.Provides structural insights into binding mode, useful when target structures are available.Computationally intensive, scoring functions can be inaccurate, sensitive to protein conformation.
Machine Learning (ML) Algorithms are trained on large datasets of known compound-protein interactions to predict new off-target profiles from chemical structure alone.[12]Can identify non-obvious relationships and learn complex patterns from data.[13][14]Predictive accuracy depends heavily on the quality and scope of the training data; can be a "black box".

Expertise in Action: The primary goal of in silico screening is not to provide a definitive answer but to narrow the field of possibilities. A typical workflow involves using a rapid similarity-based method (like the Similarity Ensemble Approach, SEA) to generate a broad list of potential off-targets.[11] This list is then refined using more computationally intensive methods like molecular docking on high-priority targets (e.g., kinases implicated in cardiotoxicity) before proceeding to experimental validation.

Pillar 2: In Vitro Assays — Quantifying Direct Interactions

Once computational methods have generated a list of potential off-targets, in vitro assays are employed to directly measure the physical interaction between the this compound compound and purified proteins. This step provides quantitative data on binding affinity and inhibitory potency.

Comparison of Key In Vitro Methodologies
MethodPrincipleData OutputThroughputKey Consideration
Kinome Profiling The compound is tested against a large panel of purified kinases (e.g., >300) in a functional assay measuring substrate phosphorylation.[5][15][16]IC50 values, Selectivity Score (e.g., S-Score).HighThe ATP concentration used in the assay can significantly impact the measured IC50. Testing at physiological ATP levels is crucial for cellular relevance.[5][8][17]
Cellular Thermal Shift Assay (CETSA®) Measures the change in a protein's thermal stability upon ligand binding in a cellular environment.[18][19][20]Thermal shift (ΔTm), confirmation of intracellular target engagement.Medium to High (with automation)Requires a specific antibody for detection (Western Blot) or can be adapted for mass spectrometry (TPP).[21]
Phenotypic Screening Evaluates the compound's effect on cellular characteristics (e.g., morphology, viability, pathway activation) without pre-supposing a target.[22]A desired phenotypic change (e.g., apoptosis in cancer cells).HighPowerful for discovering novel mechanisms, but subsequent target deconvolution can be a significant challenge.[23][24]
Experimental Protocol: Radiometric Kinase Profiling (HotSpot™ Assay)

This protocol describes a standard method for assessing inhibitor selectivity against a kinase panel. Radiometric assays are considered a gold standard as they directly measure catalytic activity.[5]

  • Preparation of Reagents:

    • Prepare serial dilutions of the this compound test compound in DMSO. A typical starting concentration is 10 mM.

    • Prepare a reaction buffer containing appropriate cofactors (e.g., MgCl2, MnCl2) and DTT.

    • Prepare a solution of the specific substrate peptide or protein for each kinase being tested.

    • Prepare a solution of [γ-³³P]-ATP. The final concentration in the assay should be close to the Km for each kinase to ensure data comparability.[8][25]

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the reaction buffer.

    • Add the test compound dilution (or DMSO for control wells).

    • Add the specific kinase enzyme to each well.

    • Add the substrate solution.

    • Initiate the reaction by adding the [γ-³³P]-ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stopping the Reaction and Detection:

    • Terminate the reaction by adding a stop solution, typically a strong acid like phosphoric acid.

    • Transfer the reaction mixture onto a filter membrane (e.g., phosphocellulose) which captures the phosphorylated substrate.[16]

    • Wash the filter membrane multiple times with a wash buffer to remove unincorporated [γ-³³P]-ATP.

    • Allow the membrane to dry completely.

    • Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of remaining kinase activity for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Pillar 3: Cellular Assays — Confirming Engagement in a Living System

An interaction observed in a test tube does not guarantee it will occur in the complex environment of a living cell. Cellular assays are essential to confirm that a compound can permeate the cell membrane, avoid efflux pumps, and engage its target in a physiological context.

The Power of the Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly assesses drug-target interaction in intact cells or even tissues.[19] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced denaturation than an unbound protein.[20][26]

G start Intact Cells treat Treat with Compound or Vehicle (DMSO) start->treat heat Heat Cells to a Range of Temperatures treat->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble vs. Precipitated Protein lyse->centrifuge sds Collect Supernatant (Soluble Fraction) centrifuge->sds detect Detect Target Protein (Western Blot or MS) sds->detect end Generate Melt Curve & Determine Thermal Shift (ΔTm) detect->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection

This protocol outlines the steps to verify the engagement of a this compound compound with a suspected off-target kinase in cultured cells.

  • Cell Culture and Treatment:

    • Culture the chosen cell line to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in a suitable culture medium.

    • Aliquot the cell suspension into multiple PCR tubes.

    • Treat the cells in each tube with the test compound at a fixed concentration (e.g., 10 µM) or with vehicle (DMSO) as a control. Incubate for 1-2 hours at 37°C.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[20]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[27]

  • Protein Quantification and Detection:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

    • Normalize the samples to ensure equal protein loading.

    • Analyze the samples by SDS-PAGE followed by Western blotting using a specific antibody against the suspected off-target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For both the vehicle- and compound-treated groups, plot the relative band intensity against the corresponding temperature.

    • Fit the data to a Boltzmann sigmoidal curve to generate a "melt curve" and determine the melting temperature (Tm).

    • A significant increase in the Tm of the compound-treated group compared to the vehicle group confirms intracellular target engagement.

Synthesizing the Data: From Off-Target Binding to Functional Consequence

Identifying a direct off-target interaction is only the first step. The ultimate goal is to understand the functional consequence of this interaction. Data from the three pillars should be integrated to build a comprehensive profile. If a compound shows potent, validated off-target binding to a kinase in a critical physiological pathway, this should trigger Safety Pharmacology studies. These studies are designed to detect unintended effects on vital systems, such as the cardiovascular, respiratory, and central nervous systems, providing the crucial link between a molecular interaction and a potential adverse clinical outcome.[28][29][30][31]

By systematically applying this integrated approach of computational prediction, in vitro validation, and cellular confirmation, researchers can confidently assess the selectivity of this compound compounds, enabling more informed decisions in the journey from a promising hit to a safe and effective therapeutic.

References

A Comparative Guide to Kinase Inhibition Profiles: From the Quinazoline Scaffold to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quinazoline scaffold stands as a cornerstone in the development of potent and selective kinase inhibitors.[1][2] While the specific kinase inhibition profile of a simple substituted core like 2,7-dichloroquinazoline is not extensively documented in public literature, its true value lies in serving as a foundational structure for a multitude of clinically significant drugs. This guide will therefore pivot from a direct analysis of this specific molecule to a comparative exploration of its highly successful derivatives. We will dissect the kinase inhibition profiles of prominent, FDA-approved quinazoline-based drugs—Gefitinib, Erlotinib, Lapatinib, and Osimertinib—to provide researchers, scientists, and drug development professionals with a nuanced understanding of how modifications to this privileged scaffold dictate therapeutic efficacy and target selectivity.

Through this comparative lens, we will explore the causal relationships behind experimental design, present self-validating protocols, and ground our discussion in authoritative references to ensure the highest degree of scientific integrity.

The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition

The quinazoline ring system is a recurring motif in a large number of kinase inhibitors due to its ability to mimic the adenine component of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.[1][3] This fundamental interaction serves as the starting point for achieving target-specific inhibition. The true art and science of developing these inhibitors lie in the strategic functionalization of the quinazoline core, which allows for the exploitation of subtle differences in the topology of kinase active sites, thereby achieving desired selectivity and potency.

Comparative Kinase Inhibition Profiles of Leading Quinazoline-Based Drugs

The following sections will delve into the specific kinase inhibition profiles of four exemplary quinazoline-based inhibitors. While all share a common chemical heritage, their target specificities and resulting clinical applications are remarkably distinct.

Gefitinib (Iressa®)
  • Primary Targets: Epidermal Growth Factor Receptor (EGFR)[4][5]

  • Mechanism of Action: Gefitinib is a selective inhibitor of EGFR tyrosine kinase, reversibly competing with ATP for its binding site.[4] It is particularly effective against tumors harboring activating mutations in the EGFR kinase domain.[4][6]

  • Selectivity: While highly selective for EGFR, it does not significantly affect other tested kinases at therapeutic concentrations.[4] However, some studies suggest it may also interact with other cellular proteins, such as P-glycoprotein.[7]

Erlotinib (Tarceva®)
  • Primary Targets: EGFR (HER1)[8]

  • Mechanism of Action: Similar to gefitinib, erlotinib is a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[9][8] Its binding affinity is higher for EGFR with activating mutations.[9]

  • Selectivity: Erlotinib is highly selective for EGFR.[8] While it can inhibit HER2 kinase activity at much higher concentrations, its primary therapeutic effect is mediated through EGFR inhibition.[10]

Lapatinib (Tykerb®)
  • Primary Targets: Dual inhibitor of EGFR (ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)[11][12][13]

  • Mechanism of Action: Lapatinib is a potent, reversible, dual tyrosine kinase inhibitor that targets both EGFR and HER2 by binding to their intracellular ATP-binding sites.[13][14] This dual inhibition can provide a more comprehensive blockade of HER-driven signaling pathways.[11]

  • Selectivity: Lapatinib exhibits high selectivity for EGFR and HER2.[15] Its ability to inhibit both receptors is a key differentiator from first-generation inhibitors like gefitinib and erlotinib.

Osimertinib (Tagrisso®)
  • Primary Targets: EGFR, including sensitizing mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation.[16][17][18]

  • Mechanism of Action: Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor. It forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR, leading to sustained inhibition.[17] This irreversible binding is a key feature that allows it to effectively target the T790M mutation, which confers resistance to first- and second-generation EGFR TKIs.[16][17]

  • Selectivity: Osimertinib is highly selective for mutant forms of EGFR over wild-type EGFR.[16][18] This selectivity profile contributes to its favorable safety profile compared to less selective inhibitors.[18]

Summary of Kinase Inhibition Data
InhibitorPrimary Target(s)IC50 (nM) against Primary Target(s)MechanismKey Differentiator
Gefitinib EGFR~2-80 (cell-dependent)Reversible, ATP-competitiveFirst-generation selective EGFR inhibitor
Erlotinib EGFR~2-20Reversible, ATP-competitiveFirst-generation selective EGFR inhibitor
Lapatinib EGFR, HER2EGFR: ~10.2, HER2: ~9.8[13]Reversible, ATP-competitiveDual inhibitor of EGFR and HER2
Osimertinib EGFR (mutant)EGFRT790M: <10, EGFRL858R/T790M: ~15[17][19]Irreversible, covalentPotent against T790M resistance mutation

Key Experimental Protocols for Kinase Inhibition Profiling

The determination of a compound's kinase inhibition profile is a critical step in drug discovery. A multi-faceted approach, combining biochemical and cell-based assays, is essential for a comprehensive understanding of an inhibitor's potency, selectivity, and mechanism of action.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using a luminescence-based ATP detection assay.

Principle: The amount of ATP consumed in a kinase reaction is inversely proportional to the kinase activity. By measuring the remaining ATP, the degree of inhibition can be quantified.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Kinase assay buffer

  • ATP solution

  • Test compound (e.g., this compound derivative)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity.[20] Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[20][21]

Protocol 2: Cellular Kinase Phosphorylation Assay

This protocol describes a method to assess the ability of an inhibitor to block the phosphorylation of a target kinase or its downstream substrate in a cellular context.

Principle: The level of phosphorylation of a specific protein is a direct indicator of the activity of its upstream kinase. Using phospho-specific antibodies, changes in phosphorylation can be quantified.[22]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Phospho-specific and total protein antibodies

  • ELISA or Western blot reagents

  • Plate reader or imaging system

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells and then lyse them to release cellular proteins.

  • Quantification of Phosphorylation:

    • ELISA-based: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody specific for the phosphorylated form.[22]

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

  • Data Analysis: Quantify the signal from the phosphorylated protein and normalize it to the signal from the total protein. Determine the IC50 value by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the context of kinase inhibition, the following diagrams illustrate a key signaling pathway targeted by quinazoline-based inhibitors and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Ligand (e.g., EGF) Ligand->EGFR Quinazoline_Inhibitor Quinazoline Inhibitor (Gefitinib, Erlotinib, Lapatinib, Osimertinib) Quinazoline_Inhibitor->EGFR

Caption: EGFR/HER2 signaling pathway and the point of inhibition by quinazoline-based drugs.

Kinase_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Purified_Kinase Purified Kinase + Substrate Compound_Screen Compound Incubation Purified_Kinase->Compound_Screen IC50_Determination IC50 Determination (e.g., ADP-Glo) Compound_Screen->IC50_Determination Lead_Optimization Lead Optimization & In Vivo Studies IC50_Determination->Lead_Optimization Cell_Culture Cancer Cell Line Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Phospho_Analysis Phosphorylation Analysis (Western/ELISA) Compound_Treatment->Phospho_Analysis Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Phospho_Analysis->Lead_Optimization Viability_Assay->Lead_Optimization Start Start: Inhibitor Candidate Start->Purified_Kinase Start->Cell_Culture

Caption: General experimental workflow for characterizing a novel kinase inhibitor.

Conclusion

While this compound serves as a conceptual starting point, the true power of the quinazoline scaffold is realized through its chemical elaboration. The comparative analysis of gefitinib, erlotinib, lapatinib, and osimertinib illuminates a remarkable journey of rational drug design, showcasing how subtle modifications to a core structure can lead to profound differences in kinase selectivity and clinical utility. From the first-generation selective EGFR inhibitors to the dual-targeting and irreversible covalent inhibitors, the evolution of quinazoline-based drugs provides a compelling narrative of progress in precision oncology. The experimental methodologies outlined herein provide a robust framework for the continued exploration and characterization of novel kinase inhibitors, ensuring that the legacy of the quinazoline scaffold will continue to drive therapeutic innovation for years to come.

References

A Senior Application Scientist's Guide to In-Cell Target Validation of 2,7-Dichloroquinazoline Covalent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Imperative of In-Cell Target Engagement

The renaissance in covalent drug discovery has equipped researchers with exquisitely potent and selective molecules.[1][2][3] Privileged scaffolds, such as the 2,7-dichloroquinazoline core, are frequently employed in the design of kinase inhibitors, offering a robust platform for generating targeted covalent probes.[4] However, the journey from a biochemically potent inhibitor to a validated chemical probe hinges on a critical and often challenging step: confirming that the molecule engages its intended target within the complex and dynamic environment of a living cell.

A molecule's performance in a purified, recombinant protein assay can be misleading. Cellular factors such as membrane permeability, intracellular ATP concentrations, target protein localization, and engagement with off-targets can dramatically alter a probe's efficacy and specificity.[5][6] Therefore, rigorous in-cell target validation is not merely a confirmatory step; it is the fundamental basis for establishing a clear, mechanistic link between target engagement and cellular phenotype.

This guide provides a comparative framework for validating the intracellular target of a novel this compound-based covalent probe. We will move beyond simple protocols to explain the causality behind experimental choices, enabling researchers to design self-validating systems that generate robust and trustworthy data. We will compare three orthogonal, state-of-the-art methodologies: the Cellular Thermal Shift Assay (CETSA), Chemoproteomic Profiling, and functional In-Cell Activity Assays.

The Central Challenge: A Validation Workflow

G cluster_0 Probe Characterization cluster_1 In-Cell Target Engagement & Identification cluster_2 Validation Probe Synthesize Alkyne-Tagged This compound Probe Biochem Confirm Biochemical Potency (kinact/KI) vs. Purified Target Probe->Biochem CETSA 1. Confirm Target Binding (CETSA) Biochem->CETSA Chemoproteomics 2. Identify Covalent Target & Site (Chemoproteomics) CETSA->Chemoproteomics Orthogonal Confirmation Validation Validated In-Cell Chemical Probe CETSA->Validation Function 3. Measure Functional Output (In-Cell Activity Assay) Chemoproteomics->Function Link Binding to Function Chemoproteomics->Validation Function->Validation

Caption: A logical workflow for covalent probe validation.

The Biophysical Benchmark: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for directly assessing target engagement in a physiological context.[7] It operates on the principle that when a ligand binds to its target protein, it generally confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[7][8]

Causality: Why Does CETSA Work?

The native, folded state of a protein exists in a delicate thermodynamic equilibrium. The binding of a small molecule, particularly a covalent probe that forms a stable adduct, introduces favorable energetic interactions. This added stability means that more thermal energy is required to disrupt the protein's structure, leading to a measurable shift in its melting temperature (Tm). This allows for a direct, biophysical readout of target engagement inside the cell, without requiring modifications to the probe itself (beyond what is required for its primary function).

Comparison of CETSA Formats
FeatureTraditional CETSA (Western Blot)High-Throughput CETSA (e.g., HiBiT, AlphaLISA)
Principle Quantify remaining soluble protein at different temperatures via SDS-PAGE and immunoblotting.Quantify remaining soluble protein using antibody-based proximity assays or engineered luminescent tags.[8][9][10]
Throughput Low; laborious and not easily scalable.High; amenable to 384-well plate formats.[9]
Requirement A specific and high-quality antibody for the target protein.Specific antibodies (AlphaLISA) or genetic modification of the target protein (HiBiT).[8][9]
Sensitivity Dependent on antibody affinity and protein abundance.Often higher sensitivity and wider dynamic range.[8]
Best For Initial validation for a single target; labs without high-throughput capabilities.Dose-response studies, screening, and compound optimization.
Experimental Protocol: High-Throughput Luminescent Thermal Shift Assay (BiTSA)

This protocol assumes the target kinase has been endogenously tagged with a luminescent peptide like HiBiT.

  • Cell Plating: Seed cells expressing the HiBiT-tagged target protein into a 384-well plate and grow to desired confluency.

  • Compound Treatment: Treat cells with a serial dilution of the this compound probe and appropriate controls (e.g., vehicle, inactive analogue) for a predetermined time (e.g., 1-2 hours).

  • Thermal Challenge: Place the plate in a thermal cycler with a temperature gradient (e.g., 40°C to 65°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at 25°C.[9]

  • Cell Lysis & Detection: Add a lysis buffer containing the complementary LgBiT protein and substrate. Incubate at room temperature to allow lytic activity and luminescence generation.

  • Data Acquisition: Read the luminescent signal on a plate reader.

  • Data Analysis: For each compound concentration, plot the luminescence signal against temperature to generate a melting curve. The Tm is the temperature at which 50% of the protein has denatured. Plot the change in Tm (ΔTm) against the compound concentration to determine the cellular EC50 for target engagement.

A crucial control is an inactive analogue of your probe.[11] This molecule should be structurally similar and possess the same reactive warhead but be modified in a way that abrogates non-covalent binding affinity. This control should not induce a thermal shift, proving that the observed stabilization is due to specific binding to the target and not non-specific reactivity.

G start Plate Cells with HiBiT-Tagged Target treat Treat with Probe (Dose-Response) start->treat heat Apply Temperature Gradient (PCR block) treat->heat lyse Lyse Cells & Add LgBiT/Substrate heat->lyse read Read Luminescence lyse->read plot Plot Melt Curves (Luminescence vs. Temp) read->plot calc Calculate ΔTm & EC50 plot->calc

Caption: Workflow for a high-throughput CETSA experiment.

Definitive Identification: Chemoproteomics with Mass Spectrometry

While CETSA confirms that your probe binds a target, it doesn't definitively prove which target or where on the protein it binds. Chemoproteomics using mass spectrometry (MS) is the gold standard for identifying the direct covalent targets of a probe and mapping the precise amino acid modification site.[2][12]

Causality: Why Does Chemoproteomics Work?

This approach leverages the specific reactivity of the covalent probe. To make the probe "visible" to MS-based workflows, it is first synthesized with a bioorthogonal handle, typically a terminal alkyne.[13] After treating live cells with this alkyne-tagged probe, the cells are lysed. A reporter tag containing a complementary azide group (e.g., biotin-azide) is then "clicked" onto the probe-labeled proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13] The biotin tag allows for the specific enrichment of all covalently modified proteins, which can then be identified and quantified by mass spectrometry.

Experimental Protocol: Competitive Chemoproteomic Profiling
  • Probe Synthesis: Synthesize the this compound probe with a terminal alkyne handle. Ensure the modification does not significantly alter the probe's potency.

  • Cellular Labeling: Treat live cells with the alkyne-probe. A critical control group involves pre-treating cells with an excess of the "parent" (untagged) this compound inhibitor before adding the alkyne-probe.[13]

  • Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.

  • Click Chemistry: To the cell lysate, add biotin-azide, a copper(I) source (e.g., CuSO₄ with a reducing agent), and a copper ligand (e.g., TBTA) to initiate the CuAAC reaction.

  • Protein Enrichment: Incubate the biotinylated lysate with streptavidin-coated beads to capture the probe-labeled proteins. Wash extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the captured proteins into peptides using an enzyme like trypsin directly on the beads.

  • LC-MS/MS Analysis: Elute the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database to identify the captured proteins. In the competitive profiling experiment, the true target will appear at high abundance in the "probe-only" sample but will be significantly reduced or absent in the "competitor + probe" sample.[13] Further analysis can pinpoint the specific peptide containing the mass shift corresponding to the probe, thus identifying the site of modification.

G cluster_0 Cell Treatment cluster_1 Biochemical Processing cluster_2 Analysis A Group A: Treat Cells with Alkyne-Probe Lysis Lyse Cells A->Lysis B Group B: Pre-treat with Parent Inhibitor, then add Alkyne-Probe B->Lysis Click Click Chemistry (add Biotin-Azide) Lysis->Click Enrich Enrich on Streptavidin Beads Click->Enrich Digest Tryptic Digest Enrich->Digest MS LC-MS/MS Digest->MS Analysis Identify Proteins. Target is depleted in Group B. MS->Analysis

Caption: Competitive chemoproteomics workflow.

The Functional Readout: In-Cell Activity Assays

Confirming binding and identifying the target are essential, but the ultimate proof of a probe's utility is demonstrating that target engagement leads to a functional consequence.[14] For a kinase inhibitor probe, this means showing a dose-dependent decrease in the phosphorylation of a known downstream substrate within the cell.

Causality: Linking Engagement to Function

Kinases function by phosphorylating substrate proteins, initiating signaling cascades. A successful covalent inhibitor will bind to the kinase's active site (or an allosteric site) and prevent this catalytic activity. By using a phospho-specific antibody that only recognizes the phosphorylated form of a downstream substrate, we can directly and quantitatively measure the functional output of the target kinase and its inhibition by the probe.

Experimental Protocol: Western Blot for Substrate Phosphorylation
  • Cell Culture and Treatment: Plate cells and allow them to attach. Starve cells of serum if necessary to reduce basal signaling, then stimulate with an appropriate growth factor or mitogen to activate the target kinase pathway. Treat with a dose-response of the this compound probe for a defined period.

  • Cell Lysis: Immediately lyse the cells on ice in a lysis buffer containing both protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-Substrate).

    • Wash, then incubate with a secondary antibody conjugated to an enzyme like HRP.

    • Wash again, and apply a chemiluminescent substrate.

    • Image the blot.

  • Stripping and Re-probing: To confirm equal loading of the substrate, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that recognizes the total amount of the substrate protein, regardless of its phosphorylation state.

  • Densitometry Analysis: Quantify the band intensities. Normalize the phospho-substrate signal to the total substrate signal for each lane. Plot the normalized signal against the probe concentration to determine the IC50 for functional inhibition.

To definitively link the observed functional effect to the intended target, the gold-standard experiment is to repeat the assay in cells where the target kinase has been knocked down (e.g., via siRNA or CRISPR). In these cells, the probe should have a significantly reduced or no effect on substrate phosphorylation, proving the phenotype is target-dependent.

Summary and Conclusion: A Triad of Evidence

Validating the in-cell target of a this compound probe is a process of building a multi-layered, self-reinforcing argument. No single experiment is sufficient.[1] By integrating biophysical, analytical, and functional data, we can achieve a high degree of confidence in our chemical tools.

Methodology Core Question Answered Principle Key Advantage Key Limitation
CETSA "Does my probe bind its target in the cell?"Ligand-induced thermal stabilization.Label-free; direct measure of biophysical engagement in live cells.Does not identify the target; not all binding events cause a thermal shift.
Chemoproteomics "What is my probe binding to, and where?"Bioorthogonal chemistry and mass spectrometry.Unbiased, proteome-wide identification of targets and modification sites.[12]Requires probe modification (alkyne tag); can be technically complex.
In-Cell Activity Assay "Does target binding inhibit its function?"Measurement of downstream signaling events (e.g., phosphorylation).Directly links target engagement to a functional, biological outcome.Requires knowledge of the target's function and a specific downstream biomarker.

The most compelling validation studies present a cohesive narrative:

  • The probe induces a dose-dependent thermal stabilization of the target protein in cells (CETSA ).

  • The probe covalently modifies the intended target at the predicted amino acid residue, an effect that is competed away by the parent inhibitor (Chemoproteomics ).

  • The probe inhibits the phosphorylation of the target's known substrate with a similar dose-dependency (In-Cell Activity Assay ).

By employing this rigorous, multi-faceted approach, researchers can transform a promising molecule into a validated chemical probe, a reliable tool poised to unravel complex biology and accelerate the path toward new therapeutic strategies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends beyond the laboratory bench. For researchers, scientists, and drug development professionals, the proper disposal of compounds like 2,7-dichloroquinazoline is not merely a regulatory hurdle but a critical component of responsible science. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently, ensuring personal safety and environmental compliance.

I. Hazard Assessment and Characterization

Understanding the intrinsic hazardous properties of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, its classification as a halogenated heterocyclic aromatic compound provides a strong basis for a thorough hazard assessment.

Based on its chemical family and available data for analogous structures, this compound must be treated as a hazardous substance.[1][2] The Globally Harmonized System (GHS) classifications for the closely related 2,7-dichloroquinoline indicate significant potential hazards.[3]

Presumed Hazardous Characteristics:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Environmental Hazards: Halogenated organic compounds are often toxic to aquatic life and can have long-lasting environmental effects. Discharging them into the environment must be avoided.[4][5]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard ClassGHS Classification (Presumed)Required Personal Protective Equipment (PPE)
Acute Toxicity Warning: Harmful if swallowed, inhaled, or in contact with skin (Acute Tox. 4).[3]Gloves: Chemically resistant gloves (e.g., nitrile) must be worn.[6] Lab Coat: A flame-resistant lab coat or gown is required.[6] Respiratory Protection: Handle only in a certified chemical fume hood.[7] If a fume hood is not available, a NIOSH-approved respirator is mandatory.[6]
Skin/Eye Irritation Warning: Causes skin and serious eye irritation (Skin Irrit. 2, Eye Irrit. 2A).[3]Eye Protection: Chemical safety goggles and/or a face shield are mandatory to prevent splashes.[6][8]
Environmental Hazardous: Toxic to aquatic life.All waste must be collected for proper disposal; do not release into the environment.[5][9]

II. Core Principles of Hazardous Waste Management

The disposal of this compound is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle to grave" management system for hazardous waste.[10][11] This principle holds the generator of the waste responsible for its safe management from creation to final disposal.

The Three Pillars of Compliant Disposal:

  • Segregation: This is the most critical step in managing laboratory chemical waste. Halogenated organic compounds like this compound require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants such as dioxins. Mixing halogenated waste with non-halogenated waste results in the entire volume being treated as the more hazardous (and more expensive to dispose of) halogenated waste.[12][13] Therefore, always segregate halogenated waste streams from all other types of chemical waste.[7][14]

  • Containment: All chemical waste must be stored in appropriate containers.[15] For this compound, this means a designated, leak-proof container with a secure, threaded cap that is kept closed at all times except when waste is actively being added.[12][13] This practice is a primary EPA compliance point and is essential for preventing spills and fugitive vapor emissions.[10]

  • Labeling: Proper labeling is a legal requirement and a cornerstone of laboratory safety. Every waste container must be clearly labeled with the words "Hazardous Waste" and the full, unabbreviated name of all chemical constituents.[12][13][14]

III. Standard Operating Procedure for Disposal

This protocol provides a step-by-step methodology for the collection and disposal of waste containing this compound.

Materials Required:

  • Designated hazardous waste container (chemically compatible, e.g., polyethylene) for "Halogenated Organic Solids" or "Halogenated Organic Liquids."

  • Hazardous waste labels.

  • Required PPE (see Table 1).

  • Chemical spill kit.

Protocol:

  • Container Preparation:

    • Select a clean, empty, and appropriate waste container. Ensure it is in good condition and has a secure screw-top cap.[12][15]

    • Affix a hazardous waste label to the container before adding any waste.[12]

    • Fill out the generator information and write "Halogenated Organic Waste" on the label.

  • Waste Collection (Solid):

    • Collect solid this compound waste, contaminated personal protective equipment (e.g., gloves), and spill cleanup materials in a designated container for solid halogenated waste.[15]

    • Ensure all materials are placed carefully into the container to avoid generating dust.[9][16]

    • List "this compound" and any other solid components on the waste label.

  • Waste Collection (Liquid):

    • Collect all solutions containing this compound (e.g., from reaction workups, chromatography fractions, or rinsates) in a designated container for liquid halogenated waste.[12][14]

    • Causality: The segregation of halogenated liquid waste is critical. Many organic solvents can be recycled or fuel-blended, but the presence of halogens necessitates incineration.[13][15]

    • List "this compound" and the names of all solvents (e.g., Dichloromethane, Toluene) on the waste label with estimated percentages.[13]

    • Do not overfill the container. Leave at least 1-2 inches of headspace to allow for vapor expansion.[14]

  • Storage:

    • Keep the waste container tightly sealed when not in use.[12][13]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.[13]

    • Ensure the container is stored in secondary containment to prevent spills from spreading.[10]

  • Final Disposal:

    • Once the container is full or you are finished generating this waste stream, complete the hazardous waste label with the final accumulation date.

    • Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][17]

    • Never dispose of this compound or its containers in the regular trash or down the drain. [1][2][15]

IV. Spill and Emergency Procedures

Accidents can happen, and preparedness is key to mitigating risks.

Spill Management:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, put on the full required PPE as detailed in Table 1, including respiratory protection if necessary.[1]

  • Containment: For solid spills, carefully cover the material with absorbent pads to prevent dust from becoming airborne.[1] For liquid spills, use a chemical spill kit to contain and absorb the liquid.[2][12]

  • Cleanup: Carefully collect all contaminated absorbent materials and place them in the designated hazardous waste container for solids.[1][12]

  • Decontaminate: Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.

First-Aid for Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[6][8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][8]

  • Inhalation: Move the affected person to fresh air.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.

V. Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper segregation and disposal of laboratory waste containing this compound.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal Protocol start Generate Waste Containing This compound is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in dedicated 'Halogenated Waste' Container (Solid or Liquid) is_halogenated->halogenated_container  Yes (this compound) non_halogenated_container Collect in appropriate 'Non-Halogenated Waste' Container is_halogenated->non_halogenated_container No   label_container Ensure container is properly labeled: 'Hazardous Waste' + full chemical names. halogenated_container->label_container non_halogenated_container->label_container store_saa Store in Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa contact_ehs Contact EHS for pickup by licensed disposal vendor. store_saa->contact_ehs end_state End: Compliant Disposal contact_ehs->end_state

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dichloroquinazoline
Reactant of Route 2
2,7-Dichloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.